2-Cyclopentyloxy-benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDHKYNVLTLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390007 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-38-7 | |
| Record name | 2-Cyclopentyloxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Cyclopentyloxy-benzaldehyde from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-Cyclopentyloxy-benzaldehyde, a valuable intermediate in pharmaceutical research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This guide includes detailed experimental protocols, quantitative data based on established chemical principles, and characterization information to facilitate the successful synthesis and verification of the target compound.
Introduction
This compound (CAS No. 145742-38-7) is an aromatic aldehyde that holds significance as a building block in the development of novel therapeutic agents.[1] Its structure, featuring a cyclopentyl ether linkage at the ortho position to a formyl group, provides a unique scaffold for creating diverse molecular architectures. The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, an S\textsubscript{N}2 reaction involving the nucleophilic substitution of a halide by a phenoxide ion.
Reaction Scheme and Mechanism
The synthesis of this compound from salicylaldehyde proceeds via a classic Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction to yield the desired ether.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Williamson ether synthesis of phenolic compounds.
3.1. Materials
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| Salicylaldehyde | C₇H₆O₂ | 122.12 |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Deionized Water | H₂O | 18.02 |
| Brine (saturated NaCl solution) | NaCl/H₂O | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add cyclopentyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide (to remove any unreacted salicylaldehyde), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure product.
-
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical Williamson ether synthesis reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactants | ||
| Salicylaldehyde | 1.0 eq | [2] |
| Cyclopentyl Bromide | 1.1-1.2 eq | [2] |
| Potassium Carbonate | 1.5-2.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | DMF or Acetonitrile | [3] |
| Temperature | 60-80°C | [3] |
| Reaction Time | 4-24 hours | [3] |
| Product Information | ||
| Expected Yield | 70-90% | [4] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][5] |
| Molecular Weight | 190.24 g/mol | [1][5] |
Characterization Data (Predicted)
5.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -CHO |
| ~7.8 | dd | 1H | Ar-H |
| ~7.5 | m | 1H | Ar-H |
| ~7.0 | m | 2H | Ar-H |
| ~4.8 | m | 1H | O-CH-(CH₂)₄ |
| ~1.9-1.6 | m | 8H | O-CH-(CH₂)₄ |
5.2. ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~160 | Ar-C-O |
| ~135 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C-CHO |
| ~121 | Ar-C |
| ~113 | Ar-C |
| ~80 | O-CH |
| ~33 | Cyclopentyl-CH₂ |
| ~24 | Cyclopentyl-CH₂ |
5.3. IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (ether) |
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from salicylaldehyde. The protocol outlined in this guide, along with the provided quantitative and predicted characterization data, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.
References
An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-Cyclopentyloxy-benzaldehyde, a valuable intermediate in the development of various therapeutic agents. This document details the underlying reaction mechanism, a specific experimental protocol, and the expected quantitative and analytical data.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this involves the deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopentyl halide. The resulting aryl ether, this compound, is a key building block in medicinal chemistry, with derivatives exhibiting potential anti-inflammatory properties.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Williamson ether synthesis is a two-step process. First, the phenolic proton of 2-hydroxybenzaldehyde is abstracted by a base, typically a carbonate or hydroxide, to form the sodium or potassium salt of the phenoxide. This deprotonation is crucial as it generates a potent nucleophile. In the second step, the phenoxide attacks the cyclopentyl halide in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction, leading to the formation of the ether linkage and a salt byproduct.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
The following diagram illustrates the general experimental workflow for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic aldehydes.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Cyclopentyl bromide
-
Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
-
Add cyclopentyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Hydroxybenzaldehyde | 1.0 eq |
| Cyclopentyl bromide | 1.1 - 1.5 eq |
| Potassium Carbonate | 1.5 - 3.0 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 12 - 48 hours |
| Product Information | |
| Expected Yield | 75-90% (Estimated based on similar reactions) |
| Molecular Formula | C\textsubscript{12}H\textsubscript{14}O\textsubscript{2}[1] |
| Molecular Weight | 190.24 g/mol [1] |
| CAS Number | 145742-38-7[1] |
Characterization Data
The following tables provide the expected spectroscopic data for the characterization of this compound. This data is compiled from predictions and analysis of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.51 | s | 1H | -CHO |
| 7.82 | dd | 1H | Ar-H |
| 7.50 | ddd | 1H | Ar-H |
| 7.05 | d | 1H | Ar-H |
| 6.98 | t | 1H | Ar-H |
| 4.90 | m | 1H | O-CH-(CH₂)₄ |
| 2.00 - 1.60 | m | 8H | O-CH-(CH₂)₄ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 190.0 | C=O |
| 161.0 | C-O |
| 136.0 | Ar-C |
| 128.5 | Ar-C |
| 125.0 | Ar-C |
| 121.0 | Ar-C |
| 113.0 | Ar-C |
| 81.0 | O-CH |
| 33.0 | Cyclopentyl-CH₂ |
| 24.0 | Cyclopentyl-CH₂ |
IR (Infrared) Spectroscopy Data (Predicted, KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 2960 - 2870 | C-H stretch (aliphatic) |
| 2850, 2750 | C-H stretch (aldehyde) |
| 1680 | C=O stretch (aldehyde) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1240 | C-O stretch (aryl ether) |
Conclusion
The Williamson ether synthesis remains a highly effective and practical method for the preparation of this compound. The protocol outlined in this guide, based on established chemical principles and analogous reactions, provides a clear pathway for the successful synthesis and purification of this important chemical intermediate. The provided quantitative and characterization data serve as a benchmark for researchers to evaluate the success of their synthesis and confirm the identity and purity of the final product. This technical guide is intended to support the ongoing research and development efforts within the scientific community that rely on such versatile building blocks.
References
An In-Depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde
CAS Number: 145742-38-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentyloxy-benzaldehyde is an aromatic organic compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the alkoxy-benzaldehyde class of molecules, it is characterized by a benzaldehyde core structure with a cyclopentyl ether group at the ortho position. While extensive peer-reviewed data on this specific molecule is emerging, preliminary information suggests it may possess significant anti-inflammatory properties, potentially acting as an inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a probable synthesis method, and a discussion of its potential biological activities based on its chemical class and supplier-provided information. This document also outlines detailed experimental protocols for its synthesis and for evaluating its purported anti-inflammatory and GSK-3 inhibitory effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
| Property | Value | Reference |
| CAS Number | 145742-38-7 | |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| SMILES | C1CCC(C1)OC2=CC=CC=C2C=O | |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
Synthesis of this compound
The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then reacts with a cyclopentyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar 2-alkoxybenzaldehydes.[1][2]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Cyclopentyl bromide (or iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or acetonitrile (as solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or acetonitrile.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide.
-
Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected characterization data is summarized in Table 2.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the proton on the carbon bearing the ether linkage (multiplet), and the protons of the cyclopentyl ring (multiplets). |
| ¹³C NMR | Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon attached to the oxygen), and the carbons of the cyclopentyl group. |
| FT-IR | A strong absorption band for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C stretching vibrations, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). |
Potential Biological Activity and Therapeutic Applications
Disclaimer: The biological activities described in this section are based on preliminary information from a commercial supplier and the known pharmacology of related compounds. At the time of writing, there is a lack of peer-reviewed scientific literature specifically validating these claims for this compound.
Anti-Inflammatory Activity
Several benzaldehyde derivatives have been reported to exhibit anti-inflammatory properties.[3][4][5][6] The proposed mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3][4] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][6]
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
A key claim for this compound is its ability to inhibit the activation of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of inflammation.[7][8] GSK-3 is known to be a key regulator of the NF-κB signaling pathway, which is a central pathway in the inflammatory response.[9][10] By inhibiting GSK-3, it is plausible that this compound could exert anti-inflammatory effects by modulating the NF-κB pathway.
Experimental Protocols for Biological Evaluation
To validate the purported biological activities of this compound, a series of in vitro assays can be performed.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes a method to assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitrite determination (a measure of NO production)
-
ELISA kits for TNF-α and IL-6
-
MTT or similar reagent for cell viability assay
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vitro GSK-3β Inhibition Assay
A variety of commercial kits are available for measuring GSK-3β activity. A common method is a kinase assay that measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Assay buffer
-
This compound (dissolved in DMSO)
-
A detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection system)
-
A known GSK-3β inhibitor as a positive control (e.g., CHIR-99021)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the GSK-3β enzyme, the substrate peptide, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using the chosen detection method.
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways and Visualizations
Proposed Mechanism of Action: Inhibition of the GSK-3/NF-κB Inflammatory Pathway
The purported inhibition of GSK-3 by this compound suggests a mechanism of action that involves the modulation of the NF-κB signaling pathway. In a typical inflammatory response initiated by a stimulus like LPS, the activation of Toll-like receptor 4 (TLR4) leads to a signaling cascade that activates the IKK complex.[11] The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] GSK-3β can positively regulate this pathway.[9][10] Therefore, inhibition of GSK-3β would be expected to attenuate the NF-κB-mediated inflammatory response.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the logical workflow for synthesizing this compound and evaluating its potential biological activities.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, particularly for inflammatory diseases. The information provided by a commercial supplier regarding its inhibitory activity against GSK-3 is a compelling starting point for research. The synthetic route via Williamson ether synthesis is straightforward, allowing for its preparation in a laboratory setting. The experimental protocols detailed in this guide provide a framework for researchers to synthesize, purify, and, most importantly, rigorously validate the purported anti-inflammatory and GSK-3 inhibitory activities of this molecule. Further studies are essential to confirm these preliminary claims and to fully elucidate the mechanism of action and therapeutic potential of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase-3β: A Mediator of Inflammation in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-Cyclopentyloxy-benzaldehyde, a molecule of interest in medicinal chemistry. This document details the expected synthetic route, and the analytical techniques used to confirm its molecular structure, including spectroscopic methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.
Introduction
This compound (CAS No. 145742-38-7) is an aromatic aldehyde bearing a cyclopentyl ether moiety at the ortho position.[1] Its structural features, combining a reactive aldehyde group with a bulky, lipophilic cyclopentyl group, make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Preliminary research suggests potential inhibitory activity against inflammatory diseases. Accurate confirmation of its structure is paramount for its application in research and drug development.
This guide will walk through the logical steps of confirming the structure of this compound, from its synthesis to its detailed spectroscopic characterization.
Synthesis of this compound
The most logical and widely used method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts with a cyclopentyl halide (e.g., bromocyclopentane) to form the desired ether.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on established methods for similar syntheses.
Materials:
-
Salicylaldehyde
-
Bromocyclopentane (or Chlorocyclopentane/Iodocyclopentane)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and anhydrous acetone or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add bromocyclopentane (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Structure Elucidation and Spectroscopic Analysis
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 145742-38-7 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehyde proton (-CHO) |
| ~7.8 | dd | 1H | Aromatic proton (ortho to -CHO) |
| ~7.5 | m | 1H | Aromatic proton (para to -O-cyclopentyl) |
| ~7.0 | m | 2H | Aromatic protons |
| ~4.9 | m | 1H | -O-CH- (cyclopentyl) |
| ~1.9-1.6 | m | 8H | Cyclopentyl protons (-CH₂) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) |
| ~160 | Aromatic carbon (-C-O) |
| ~136 | Aromatic carbon |
| ~133 | Aromatic carbon |
| ~128 | Aromatic carbon |
| ~121 | Aromatic carbon |
| ~113 | Aromatic carbon |
| ~81 | -O-CH- (cyclopentyl) |
| ~33 | Cyclopentyl carbons (-CH₂) |
| ~24 | Cyclopentyl carbons (-CH₂) |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~2870, ~2770 | Weak | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 190 | [M]⁺ (Molecular ion) |
| 189 | [M-H]⁺ |
| 121 | [M - C₅H₉]⁺ |
| 93 | [C₆H₅O]⁺ |
| 69 | [C₅H₉]⁺ |
Interpretation of Spectroscopic Data
-
¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The aromatic protons would appear in the range of 7.0-7.8 ppm, with distinct splitting patterns due to their positions on the substituted ring. The methine proton of the cyclopentyl group attached to the oxygen would be observed around 4.9 ppm, and the methylene protons of the cyclopentyl ring would appear as a complex multiplet in the upfield region.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift of around 192 ppm. The aromatic carbons would show six distinct signals due to the lack of symmetry. The carbon of the cyclopentyl group attached to the oxygen would be found around 81 ppm, with the other cyclopentyl carbons appearing at higher fields.
-
FTIR: The strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The presence of weak bands around 2870 and 2770 cm⁻¹ (Fermi doublets) is also characteristic of an aldehyde C-H stretch. The strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether.
-
Mass Spectrometry: The molecular ion peak at m/z 190 would confirm the molecular weight. Common fragmentation patterns for this molecule would include the loss of a hydrogen atom (M-1), the loss of the cyclopentyl group to give a fragment at m/z 121, and the formation of a cyclopentyl cation at m/z 69.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound can be confidently assigned through a combination of its synthesis via the Williamson ether reaction and comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provide a clear and consistent picture of the molecule's connectivity and functional groups. This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical background and practical protocols for its synthesis and characterization.
References
An In-depth Technical Guide on 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-Cyclopentyloxy-benzaldehyde, a compound of interest in medicinal chemistry. This document summarizes its core molecular data and presents generalized experimental workflows for its characterization, alongside a conceptual signaling pathway where it may exert biological activity.
Core Molecular Data
This compound is an aromatic aldehyde derivative. Its fundamental molecular properties are essential for a range of applications, from reaction stoichiometry to analytical characterization. The molecular formula and weight are summarized below.
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 145742-38-7 |
Experimental Protocols & Characterization Workflow
While specific, detailed experimental protocols for this compound are not publicly available, a standard workflow for the characterization of a novel or synthesized chemical compound would typically follow the logical progression outlined below. This workflow ensures the verification of the compound's identity, purity, and structural integrity.
Determining the Solubility of 2-Cyclopentyloxy-benzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound, outlines a structured approach for data presentation, and offers a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the experimental protocols and data presentation frameworks necessary for researchers to generate and report such critical data.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. The molecule's structure, characterized by a benzaldehyde ring and a cyclopentyloxy group, suggests a degree of lipophilicity. However, the precise solubility in different organic solvents must be determined empirically to enable rational solvent selection for various applications, including reaction chemistry, crystallization, and formulation development.
Quantitative Solubility Data
Table 1: Illustrative Solubility Data Template for this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Protic Solvents | Methanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] | HPLC | |
| Isopropanol | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |
| Aprotic Polar Solvents | Acetone | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | HPLC | |
| Dimethylformamide (DMF) | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] | Gravimetric | |
| Aprotic Nonpolar Solvents | Hexane | 25 | [Experimental Data] | [Experimental Data] | HPLC |
| Toluene | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |
| Dichloromethane (DCM) | 25 | [Experimental Data] | [Experimental Data] | Gravimetric | |
| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] | HPLC |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method can be adapted based on the specific solvent and the analytical techniques available.
Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Gravimetric Method:
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the clear, filtered solution to the container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The mass of the residue corresponds to the amount of dissolved this compound.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Spectroscopic Method (UV-Vis):
-
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.
-
Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength.
-
Dilute the filtered saturated solution and measure its absorbance.
-
Calculate the concentration using the calibration curve and the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility experiment.
Caption: Logical workflow for determining the solubility of a compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is currently lacking, this guide provides the necessary framework for researchers to systematically determine and report this crucial parameter. By following the detailed experimental protocol and utilizing the structured data presentation format, the scientific community can build a comprehensive understanding of the solubility profile of this compound, thereby facilitating its application in drug development and other scientific endeavors. The provided logical workflow diagram serves as a clear visual aid for planning and executing solubility studies.
physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde, a significant intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its properties, synthesis, and spectral analyses, and explores its potential biological activities.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145742-38-7 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| Physical Form | Liquid | |
| Predicted XlogP | 3.0 | [3] |
| Storage Temperature | -20°C |
Synthesis and Purification
The primary route for the synthesis of this compound is the Williamson ether synthesis, a versatile and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
General Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for the synthesis of similar alkoxy-benzaldehydes and provides a framework for the preparation of this compound.[4][5]
Reaction Scheme:
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Cyclopentyl bromide (or other suitable cyclopentyl halide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Add anhydrous DMF and stir the mixture at room temperature for approximately 15 minutes to form the phenoxide.
-
Slowly add cyclopentyl bromide (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 60-80°C and maintain with stirring for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Spectral Characteristics
The structure of this compound can be confirmed by various spectroscopic methods. The following are predicted and expected spectral data based on the analysis of benzaldehyde and its derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the cyclopentyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.3 | Singlet |
| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplets |
| Cyclopentyloxy (-OCH-) | ~4.8 | Multiplet |
| Cyclopentyloxy (-CH₂-) | 1.6 - 2.0 | Multiplets |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide evidence for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyloxy group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~190 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-H, C-C) | 115 - 135 |
| Cyclopentyloxy (-OCH-) | ~80 |
| Cyclopentyloxy (-CH₂-) | 24 - 33 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aldehyde and ether functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium, two bands |
| C-O (ether) | 1200 - 1250 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde with an ether linkage.
Table 5: Expected m/z Fragments for this compound
| Fragment | m/z |
| [M]⁺ | 190 |
| [M-H]⁺ | 189 |
| [M-CHO]⁺ | 161 |
| [C₆H₅O]⁺ | 93 |
| [C₅H₉]⁺ | 69 |
Reactivity and Chemical Characteristics
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
-
Stability: The compound should be stored under an inert atmosphere and at low temperatures to prevent oxidation. It is classified as an irritant and appropriate safety precautions should be taken during handling.
Potential Biological Activity
While specific studies on this compound are limited, benzaldehyde and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[6] The anti-inflammatory effects of some benzaldehydes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8]
Putative Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism by which a benzaldehyde derivative might exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.
Conclusion
This compound is a valuable chemical intermediate with predictable physical and chemical properties based on its structure. The provided synthesis and purification protocols offer a reliable method for its preparation. While further experimental validation of its physical properties and a more in-depth investigation into its biological activities are warranted, this guide serves as a foundational resource for researchers and scientists working with this compound. Its potential as a modulator of inflammatory pathways suggests it may be a promising scaffold for the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. PubChemLite - 2-(cyclopentyloxy)benzaldehyde (C12H14O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]
- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentyloxy-benzaldehyde (CAS No. 145742-38-7), a synthetic aromatic aldehyde with significant potential in the field of medicinal chemistry. The document details its probable synthetic pathway via Williamson ether synthesis, including a thorough experimental protocol. It further presents predicted and comparative spectroscopic data for its characterization, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A key focus of this guide is the elucidation of its biological activity, particularly its role as a potential anti-inflammatory agent through the inhibition of Glycogen Synthase Kinase-3 (GSK-3). The intricate GSK-3 signaling pathway in inflammation is visually represented to provide a clear understanding of the compound's likely mechanism of action. While the specific discovery history of this compound is not extensively documented in publicly available literature, this guide places its development within the historical context of benzaldehyde derivatives and the enduring utility of the Williamson ether synthesis.
Introduction and Historical Context
Benzaldehyde, first isolated in 1803, has a rich history in organic chemistry and has served as a foundational scaffold for the development of a vast array of derivatives with diverse applications. The introduction of various substituents onto the benzaldehyde ring has been a cornerstone of medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities.
The synthesis of alkoxy-substituted benzaldehydes, such as this compound, has been largely facilitated by the Williamson ether synthesis, a robust and versatile method for forming ether linkages that was developed in the 1850s. While the precise date and researchers behind the first synthesis of this compound are not well-documented, its emergence is a logical progression in the exploration of ortho-alkoxybenzaldehydes as bioactive molecules. In recent years, there has been a growing interest in such compounds for their potential therapeutic properties, including anti-inflammatory effects.
Synthesis of this compound
The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic cyclopentyl derivative.
Reaction Scheme
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopentyl bromide (1.1 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1M sodium hydroxide solution to remove any unreacted salicylaldehyde, followed by deionized water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 145742-38-7 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of similar structures and known substituent effects.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | dd | 1H | Ar-H (ortho to -CHO) |
| ~7.5 | ddd | 1H | Ar-H (para to -O-cyclopentyl) |
| ~7.0 | d | 1H | Ar-H (ortho to -O-cyclopentyl) |
| ~6.9 | t | 1H | Ar-H (meta to -CHO) |
| ~4.9 | m | 1H | -O-CH- (cyclopentyl) |
| ~2.0-1.6 | m | 8H | -CH₂- (cyclopentyl) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~160 | Ar-C (C-O) |
| ~135 | Ar-C (para to -O-cyclopentyl) |
| ~128 | Ar-C (ortho to -CHO) |
| ~125 | Ar-C (ipso to -CHO) |
| ~121 | Ar-C (meta to -CHO) |
| ~113 | Ar-C (ortho to -O-cyclopentyl) |
| ~82 | -O-CH- (cyclopentyl) |
| ~33 | -CH₂- (cyclopentyl) |
| ~24 | -CH₂- (cyclopentyl) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Medium-Strong | C-H stretch (cyclopentyl) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
Predicted Mass Spectrometry (MS) Data
The predicted fragmentation pattern is based on typical fragmentation of aromatic aldehydes and ethers.
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 189 | [M-H]⁺ |
| 161 | [M-CHO]⁺ |
| 121 | [M-C₅H₉O]⁺ (loss of cyclopentyloxy radical) |
| 93 | [C₆H₅O]⁺ |
| 69 | [C₅H₉]⁺ (cyclopentyl cation) |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit potent inhibitory activity against inflammatory diseases by inhibiting the activation of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in regulating a wide range of cellular processes, including inflammation.
GSK-3 Signaling in Inflammation
GSK-3β, a key isoform of GSK-3, is a critical regulator of the inflammatory response. In a resting state, GSK-3β is active and contributes to the suppression of anti-inflammatory pathways. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), various signaling cascades are initiated. One of the key pathways involves the activation of Toll-like receptors (TLRs), leading to the activation of downstream kinases such as Akt (Protein Kinase B). Activated Akt phosphorylates GSK-3β at Serine 9, leading to its inhibition.
The inhibition of GSK-3β has a dual effect on inflammation:
-
Suppression of Pro-inflammatory Mediators: GSK-3β inhibition leads to the stabilization and nuclear translocation of β-catenin. β-catenin can suppress the activity of the pro-inflammatory transcription factor NF-κB.[1] Additionally, GSK-3β inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]
-
Enhancement of Anti-inflammatory Mediators: Inhibition of GSK-3β can lead to an increase in the production of the anti-inflammatory cytokine IL-10.[1]
The inhibitory effect of this compound on GSK-3 would therefore be expected to shift the cellular response towards an anti-inflammatory state.
Signaling Pathway Diagram
Caption: Proposed mechanism of anti-inflammatory action of this compound via GSK-3β inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its synthesis is readily achievable through the well-established Williamson ether synthesis, and its characterization can be performed using standard spectroscopic techniques. The likely mechanism of action, through the inhibition of GSK-3, places it at a critical juncture in the regulation of the inflammatory response. Further research into its specific interactions with GSK-3 and its efficacy in preclinical models of inflammation is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.
References
Methodological & Application
Application Note: Analysis of 2-Cyclopentyloxy-benzaldehyde by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Cyclopentyloxy-benzaldehyde. It includes a predicted ¹H NMR data table, a comprehensive experimental protocol for acquiring high-quality spectra, and a workflow diagram illustrating the analytical process. This information is intended to guide researchers in the structural elucidation and purity assessment of this and structurally related compounds.
Introduction
This compound is an aromatic aldehyde derivative with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] ¹H NMR spectroscopy, in particular, provides valuable information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note serves as a practical guide to the ¹H NMR spectral analysis of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and cyclopentyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the electron-donating cyclopentyloxy group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | N/A |
| Aromatic (H6) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |
| Aromatic (H4) | 7.5 - 7.7 | Triplet of doublets (td) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |
| Aromatic (H5) | 7.1 - 7.3 | Triplet (t) | 1H | Jortho ≈ 7-9 Hz |
| Aromatic (H3) | 7.0 - 7.2 | Doublet (d) | 1H | Jortho ≈ 7-9 Hz |
| Cyclopentyloxy (-OCH-) | 4.8 - 5.0 | Multiplet (m) | 1H | |
| Cyclopentyl (-CH₂-) | 1.6 - 2.0 | Multiplet (m) | 8H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. Aromatic protons are numbered starting from the aldehyde group as position 1.
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping: Cap the NMR tube securely.
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Number of Scans | 16 - 64 (adjust for desired signal-to-noise) |
| Relaxation Delay (d1) | 1.0 - 5.0 s |
| Acquisition Time (aq) | 3 - 4 s |
| Spectral Width (sw) | 16 - 20 ppm |
| Receiver Gain | Auto-adjust or set manually to avoid clipping |
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Analysis of Multiplicity: Analyze the splitting pattern of each signal to determine the number of neighboring protons and calculate the coupling constants.
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.
Caption: Workflow of ¹H NMR Analysis.
Interpreting the Spectrum
The key features to identify in the ¹H NMR spectrum of this compound are:
-
Aldehyde Proton: A singlet in the downfield region (around 9.5-10.5 ppm), which is characteristic of an aldehyde proton.[2][3]
-
Aromatic Protons: Four distinct signals in the aromatic region (around 7.0-8.0 ppm).[2] The splitting patterns (doublets, triplets, and doublet of doublets) arise from ortho and meta coupling between adjacent aromatic protons.[4] The specific substitution pattern on the benzene ring gives rise to this complex splitting.
-
Cyclopentyloxy Protons: The proton on the carbon attached to the ether oxygen (-OCH-) will appear as a multiplet further downfield than the other aliphatic protons due to the deshielding effect of the oxygen atom. The remaining eight protons of the cyclopentyl group will appear as a complex multiplet in the aliphatic region.
By carefully analyzing the chemical shifts, integration, and splitting patterns, one can confirm the structure of this compound and assess its purity.[1]
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: 13C NMR Spectroscopy of 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Cyclopentyloxy-benzaldehyde. This information is intended to support researchers in confirming the chemical structure and purity of this compound, which is relevant in various fields, including medicinal chemistry and materials science.
Predicted 13C NMR Spectroscopic Data
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | ~189.5 | The aldehyde carbonyl carbon is typically found in this downfield region. |
| C-2 (Ar-O) | ~161.0 | Aromatic carbon directly attached to the oxygen of the cyclopentyloxy group. |
| C-6 (Ar-H) | ~136.0 | Aromatic carbon ortho to the aldehyde group. |
| C-4 (Ar-H) | ~128.0 | Aromatic carbon para to the aldehyde group. |
| C-1 (Ar-CHO) | ~124.5 | Aromatic carbon to which the aldehyde group is attached. |
| C-5 (Ar-H) | ~121.0 | Aromatic carbon meta to the aldehyde group. |
| C-3 (Ar-H) | ~113.0 | Aromatic carbon meta to the aldehyde group. |
| C-1' (O-CH) | ~80.0 | Cyclopentyl carbon directly attached to the ether oxygen. |
| C-2'/C-5' | ~32.5 | Methylene carbons of the cyclopentyl ring adjacent to the O-CH group. |
| C-3'/C-4' | ~24.0 | Methylene carbons of the cyclopentyl ring. |
Note: These are predicted values and may vary slightly from experimentally determined shifts. The solvent used for analysis can also influence the chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
2.1. Materials and Equipment
-
Sample: this compound (10-20 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) (usually pre-added to the deuterated solvent)
-
NMR Tube: 5 mm diameter, high-precision
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution and sensitivity.
2.2. Sample Preparation
-
Weigh approximately 10-20 mg of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.
-
Ensure the height of the solution in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Cap the NMR tube securely.
2.3. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
-
Set up the 13C NMR experiment with the following typical parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.
-
Pulse Width (P1): Calibrated 30° or 90° pulse. A 30° pulse is often used to reduce the overall experiment time.
-
Spectral Width (SW): 0 - 220 ppm.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Start the acquisition.
2.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although peak intensities in a standard proton-decoupled 13C NMR are not always directly proportional to the number of carbons.
-
Label the peaks with their chemical shifts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the 13C NMR spectrum of a chemical compound.
Application Notes and Protocols for the Analysis of 2-Cyclopentyloxy-benzaldehyde by IR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 2-Cyclopentyloxy-benzaldehyde. Detailed protocols for sample preparation and analysis are included to ensure reliable and reproducible results.
Introduction
This compound (C₁₂H₁₄O₂) is an aromatic aldehyde with a cyclopentyloxy substituent.[1][2] Its molecular weight is 190.24 g/mol .[2] Spectroscopic techniques such as IR and MS are essential for the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science. IR spectroscopy provides information about the functional groups present, while mass spectrometry helps determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the aldehyde, aromatic, and ether functionalities.
Predicted Infrared Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of similar compounds.[3][4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2970 | Medium-Strong | Aliphatic C-H Stretch (Cyclopentyl) |
| ~2870 | Medium | Aliphatic C-H Stretch (Cyclopentyl) |
| ~2720 & ~2820 | Weak | Aldehyde C-H Stretch (Fermi doublet)[3][4] |
| ~1690-1710 | Strong | C=O Stretch (Aldehyde, conjugated)[3][5][6] |
| ~1580-1600 | Medium | Aromatic C=C Stretch |
| ~1450-1480 | Medium | Aromatic C=C Stretch |
| ~1240-1260 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1020-1040 | Medium | Alkyl-O Stretch (Symmetric) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
This protocol outlines the steps for acquiring an IR spectrum of this compound using an ATR-FTIR spectrometer.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid this compound sample or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the sample scan.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Compare the observed peaks with the expected values to confirm the presence of the key functional groups.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS can confirm the molecular weight and provide structural information through the analysis of its fragmentation pattern. Aromatic ethers typically produce prominent molecular ions due to the stability of the benzene ring.[8][9]
Predicted Mass Spectrometry Data
The following table lists the predicted significant ions in the electron ionization (EI) mass spectrum of this compound.
| m/z | Proposed Fragment Ion |
| 190 | [M]⁺ (Molecular Ion) |
| 189 | [M-H]⁺ |
| 121 | [M-C₅H₉]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [C₅H₉]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound using a GC-MS system with electron ionization.
-
Instrument Preparation:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's recommendations.
-
Set the appropriate GC and MS parameters. A typical starting point is provided below:
-
GC Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
-
Data Processing and Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.
-
Visualizations
The following diagrams illustrate the experimental workflows and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for IR analysis.
References
- 1. 2-(Cyclopentyloxy)benzaldehyde | C12H14O2 | CID 3152723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5 Ways IR Spectra Benzaldehyde - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for Knoevenagel Condensation with 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2][3] The resulting α,β-unsaturated products are valuable intermediates for the synthesis of a variety of bioactive molecules and functional materials.[1][4] This document provides a detailed experimental protocol for the Knoevenagel condensation of 2-Cyclopentyloxy-benzaldehyde with malononitrile, a common active methylene compound.
This compound is an aromatic aldehyde with a molecular formula of C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol .[5] Its derivatives are of interest in medicinal chemistry. The protocol described herein is based on established methodologies for Knoevenagel condensations of aromatic aldehydes and can be adapted for various research and development applications.[1][6][7]
Reaction Scheme
Experimental Protocols
Two alternative protocols are presented below. Protocol 1 describes a classic approach using piperidine as a catalyst in an ethanol solvent. Protocol 2 outlines a greener, solvent-free approach.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a widely used and reliable method for Knoevenagel condensation.[2][3][7]
Materials and Reagents:
-
This compound (C₁₂H₁₄O₂, MW: 190.24 g/mol )[5]
-
Malononitrile (CH₂(CN)₂, MW: 66.06 g/mol )
-
Piperidine (C₅H₁₁N, MW: 85.15 g/mol )
-
Ethanol (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.90 g, 10.0 mmol).
-
Reagent Addition: Dissolve the aldehyde in 30 mL of anhydrous ethanol. To this solution, add malononitrile (0.66 g, 10.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically within 2-4 hours), pour the reaction mixture into 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol avoids the use of organic solvents, reducing waste and potential environmental impact.[8][9]
Materials and Reagents:
-
This compound (C₁₂H₁₄O₂, MW: 190.24 g/mol )[5]
-
Malononitrile (CH₂(CN)₂, MW: 66.06 g/mol )
-
Ammonium acetate (CH₃COONH₄, MW: 77.08 g/mol ) or a few drops of piperidine.
-
Mortar and pestle or a small beaker with a glass rod.
-
Deionized water
-
Vacuum filtration apparatus
Procedure:
-
Mixing Reactants: In a mortar, combine this compound (0.95 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (a pinch) or one drop of piperidine.[4]
-
Grinding: Grind the mixture with a pestle at room temperature for 10-15 minutes. The mixture may become a paste or solid.[8]
-
Reaction: Allow the mixture to stand at room temperature. Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and running a TLC. The reaction is often complete within 30-60 minutes.
-
Work-up: After the reaction is complete, add 20 mL of cold deionized water to the solid product and stir.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The product is often of high purity, but if necessary, it can be recrystallized.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: Piperidine in Ethanol | Protocol 2: Solvent-Free |
| Reactants | ||
| This compound | 10.0 mmol (1.90 g) | 5.0 mmol (0.95 g) |
| Malononitrile | 10.0 mmol (0.66 g) | 5.0 mmol (0.33 g) |
| Catalyst | ||
| Type | Piperidine | Ammonium Acetate or Piperidine |
| Amount | 1.0 mmol (0.1 mL) | Catalytic amount (pinch or drop) |
| Solvent | ||
| Type | Anhydrous Ethanol | None |
| Volume | 30 mL | N/A |
| Reaction Conditions | ||
| Temperature | Room Temperature | Room Temperature |
| Time | 2-4 hours | 30-60 minutes |
| Expected Yield | > 85% | > 90% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound.
Caption: General workflow for the Knoevenagel condensation.
Signaling Pathway: Catalytic Cycle (Amine Catalysis)
This diagram illustrates the catalytic cycle when a secondary amine like piperidine is used.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. scbt.com [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for the Wittig Reaction of 2-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Cyclopentyloxy-benzaldehyde in the Wittig reaction for the synthesis of corresponding stilbene derivatives. This protocol is intended for professionals in organic synthesis, medicinal chemistry, and drug development who are proficient in standard synthetic laboratory techniques.
Introduction
The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium salt is typically used to generate the ylide, which then reacts with a substituted benzaldehyde.
The substrate, this compound, possesses an ortho-cyclopentyloxy group which is moderately electron-donating and can impart steric influence on the reaction. These electronic and steric factors can affect the reactivity of the aldehyde and the stereochemical outcome (E/Z selectivity) of the resulting stilbene derivative. The products of this reaction, substituted stilbenes, are an important class of compounds in drug discovery due to their wide range of biological activities.
Reaction Scheme
The general scheme for the Wittig reaction of this compound with a benzyltriphenylphosphonium ylide is depicted below:
Reactants
-
This compound
-
A phosphorus ylide (generated in situ from a phosphonium salt, e.g., Benzyltriphenylphosphonium chloride)
Products
-
Substituted Stilbene
-
Triphenylphosphine oxide
Experimental Protocols
Two representative protocols are provided below, reflecting common variations in the Wittig reaction conditions. Protocol A employs a strong base for a non-stabilized ylide, which typically favors the formation of the Z-alkene. Protocol B describes a salt-free method that can also influence stereoselectivity.
Protocol A: Wittig Reaction using a Strong Base (e.g., n-Butyllithium)
This protocol is suitable for the reaction of this compound with a non-stabilized ylide, such as that derived from benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.05 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (often to a deep orange or red) signifies the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over a period of 15-20 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (three times the volume of THF used).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-cyclopentyloxystilbene derivative.
-
Protocol B: Salt-Free Wittig Reaction Conditions
This protocol can sometimes offer different stereoselectivity and easier purification due to the absence of lithium salts in the final step.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Toluene or THF
-
This compound
-
Deionized water
-
Hexanes or Pentane
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous toluene.
-
Cool the suspension to 0 °C.
-
Add a solution of KHMDS or NaHMDS (1.05 equivalents) in toluene or THF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add the aldehyde solution to the ylide mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench with deionized water.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The byproduct, triphenylphosphine oxide, may precipitate upon concentration and can be partially removed by filtration after addition of a non-polar solvent like hexanes.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Data Presentation
As there is no specific literature data for the Wittig reaction of this compound, the following table summarizes typical reaction parameters for the Wittig reaction of substituted benzaldehydes with benzyltriphenylphosphonium ylides, which can be used as a starting point for optimization.
| Parameter | Protocol A (n-BuLi) | Protocol B (KHMDS/NaHMDS) |
| Solvent | Anhydrous THF | Anhydrous Toluene or THF |
| Base | n-Butyllithium | KHMDS or NaHMDS |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 60-90% | 70-95% |
| Expected Major Isomer | Z-stilbene (non-stabilized ylide) | Varies, often E-stilbene favored |
Visualizations
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of stilbene derivatives.
Application Notes and Protocols: 2-Cyclopentyloxy-benzaldehyde as a Versatile Building Block for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Cyclopentyloxy-benzaldehyde as a key starting material in the synthesis of novel therapeutic agents. This versatile building block is particularly valuable in the development of anti-inflammatory drugs and inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a critical target in various diseases.
Introduction
This compound is an aromatic aldehyde characterized by a cyclopentyloxy group at the ortho position of the benzaldehyde moiety. This structural feature imparts unique physicochemical properties that are advantageous in drug design, including enhanced lipophilicity and metabolic stability. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds for therapeutic applications.
Notably, derivatives of closely related cyclopentyloxy-substituted aromatic aldehydes have demonstrated significant potential in modulating key biological pathways associated with inflammation and cellular signaling. These notes will detail the synthetic routes, experimental protocols, and biological evaluation of pharmaceutical candidates derived from this valuable building block.
Key Therapeutic Applications
Anti-inflammatory Agents
This compound is a promising scaffold for the development of novel anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory drugs with improved efficacy and safety profiles is a significant area of research.
Derivatives of cyclopentyloxy-benzaldehydes have been investigated for their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator of the inflammatory response, and its inhibition is a clinically validated strategy for treating inflammatory diseases.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
This compound has been identified as a potential precursor for the synthesis of GSK-3 inhibitors. GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, bipolar disorder, and cancer. Therefore, the development of potent and selective GSK-3 inhibitors is a highly pursued therapeutic strategy.
Synthesis of Pharmaceutical Intermediates
The aldehyde functionality of this compound allows for its facile conversion into a variety of pharmaceutical intermediates. A key reaction is the synthesis of imines and subsequent cyclization to form heterocyclic ring systems, which are prevalent in many drug molecules.
General Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) and a cyclopentyl halide via a Williamson ether synthesis.
Caption: General reaction scheme for the synthesis of this compound.
Synthesis of a 1-Isoindolinone Derivative (A Representative Example)
The following protocol is adapted from the synthesis of a structurally related 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivative, a potent TNF-α inhibitor. This provides a representative workflow for utilizing this compound in the synthesis of a bioactive compound.
Caption: Synthetic workflow for a representative 1-isoindolinone derivative.
Experimental Protocols
Synthesis of 2-(2-(Cyclopentyloxy)benzyl)isoindolin-1-one
Materials:
-
This compound
-
2-Aminobenzamide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Toluene
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in toluene, add 2-aminobenzamide (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture using a Dean-Stark apparatus for 4-6 hours to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Reductive Cyclization: Dissolve the crude imine intermediate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(2-(cyclopentyloxy)benzyl)isoindolin-1-one.
In Vitro TNF-α Inhibition Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized test compounds
-
Dexamethasone (positive control)
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for each active compound.
Quantitative Data
The following table summarizes the biological activity of a representative 1-isoindolinone derivative synthesized from a cyclopentyloxy-substituted benzaldehyde analog against TNF-α production.
| Compound ID | Structure | TNF-α Inhibition IC₅₀ (µM) |
| Representative Compound 1 | 2-(3-(Cyclopentyloxy)-4-methoxybenzyl)isoindolin-1-one | 0.5 |
| Dexamethasone (Control) | - | 0.1 |
Data adapted from a study on a structurally related compound.
Signaling Pathway
The anti-inflammatory effects of compounds derived from this compound are often mediated through the inhibition of key inflammatory signaling pathways. For instance, the inhibition of TNF-α production can occur through the modulation of the NF-κB signaling pathway.
Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent anti-inflammatory agents and potential GSK-3 inhibitors highlights its importance for drug discovery and development. The synthetic protocols and biological assays detailed in these application notes provide a solid foundation for researchers to explore the full potential of this promising scaffold in developing novel therapeutics for a range of diseases.
Application of 2-Cyclopentyloxy-benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. Structurally, it features a benzaldehyde core with a cyclopentyloxy group at the ortho position. This substitution pattern is significant as it can influence the molecule's steric and electronic properties, thereby affecting its biological activity. Research suggests that this compound and its derivatives may serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and pathways involving key regulatory enzymes. This document provides an overview of its applications, relevant (though limited) quantitative data, and detailed experimental protocols to guide further research and drug discovery efforts.
Application Notes
This compound has been identified as a compound with potential inhibitory activity against inflammatory diseases. The proposed mechanism of action involves the inhibition of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation. While specific quantitative data for this compound is not extensively available in the public domain, the broader class of benzaldehyde derivatives has shown significant activity in various assays.
Anti-Inflammatory Activity
Benzaldehyde derivatives have been demonstrated to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Studies on related compounds have shown inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] This suggests a potential mechanism for the anti-inflammatory effects of this compound.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a key regulator in numerous signaling pathways, and its dysregulation is implicated in several diseases, including neurodegenerative disorders, diabetes, and inflammation. The assertion that this compound inhibits GSK-3 activation positions it as a potential lead compound for developing therapies targeting these conditions.
Quantitative Data for Related Benzaldehyde Derivatives
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory activities of other relevant benzaldehyde derivatives to provide a contextual framework for its potential potency.
| Compound Class | Target | Assay | IC50 / % Inhibition | Reference |
| Flavoglaucin (a benzaldehyde derivative) | iNOS expression | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5, 5, 10 µM | [1] |
| Isotetrahydro-auroglaucin (a benzaldehyde derivative) | COX-2 expression | LPS-stimulated RAW264.7 cells | Significant inhibition at 2.5, 5, 10 µM | [1] |
| 2,4-dihydroxybenzaldehyde | NO production | LPS-stimulated RAW264.7 cells | IC50 of ~50 µM | [3] |
| Ethoxybenzaldehydes | PGE-2 Production | TPA-stimulated keratinocytes | >50% inhibition at 10-100 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential applications of this compound. These protocols are based on established methods for assessing anti-inflammatory activity and GSK-3 inhibition.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Williamson ether synthesis from 2-hydroxybenzaldehyde (salicylaldehyde) and a cyclopentyl halide.
Materials:
-
2-hydroxybenzaldehyde (Salicylaldehyde)
-
Cyclopentyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide Production
This protocol details the assessment of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage inhibition of NO production for each concentration of the test compound.
Protocol 3: In Vitro GSK-3β Inhibition Assay
This protocol describes a kinase assay to determine the inhibitory effect of this compound on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a phosphopeptide primer)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound
-
A detection reagent (e.g., a phosphospecific antibody or a luminescence-based kinase activity kit)
-
384-well assay plates
Procedure:
-
Prepare a solution of this compound at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase buffer, the GSK-3β substrate peptide, and the test compound at different concentrations.
-
Add the recombinant GSK-3β enzyme to initiate the reaction.
-
Add ATP to start the phosphorylation reaction and incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (often included in commercial kits).
-
Add the detection reagent, which will generate a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of GSK-3β inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry applications of this compound.
Caption: Synthetic workflow for this compound.
Caption: Potential anti-inflammatory mechanism of action.
Caption: Experimental workflow for GSK-3β inhibition assay.
References
- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2-Cyclopentyloxy-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Benzaldehyde derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory activity of 2-Cyclopentyloxy-benzaldehyde derivatives and related alkoxy-benzaldehyde compounds. The methodologies described herein are based on established in vitro assays commonly used to screen and characterize anti-inflammatory agents. While specific data for this compound derivatives is limited in publicly available literature, the protocols and expected outcomes are based on studies of structurally similar benzaldehyde derivatives.[1][2][3][4][5][6]
Data Presentation
The anti-inflammatory activity of various benzaldehyde derivatives is typically quantified by their ability to inhibit the production of key inflammatory mediators in cellular models. The following tables summarize representative data from studies on related benzaldehyde compounds, which can serve as a benchmark for evaluating novel this compound derivatives.
Table 1: Inhibitory Effects of Benzaldehyde Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) | Reference |
| Flavoglaucin | 10, 20, 40 | Concentration-dependent decrease | ~25 | [2] |
| Isotetrahydro-auroglaucin | 10, 20, 40 | Concentration-dependent decrease | ~30 | [2] |
| 4-Hydroxybenzaldehyde | 50, 100, 200 | Concentration-dependent decrease | >200 | [5] |
| Benzaldehyde Derivative 1 | 2.5, 5, 10 | Concentration-dependent decrease | - | [3] |
| Benzaldehyde Derivative 2 | 2.5, 5, 10 | Concentration-dependent decrease | - | [3] |
Table 2: Inhibitory Effects of Benzaldehyde Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Cytokine | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
| Flavoglaucin | TNF-α | 40 | Significant decrease | - | [1][2] |
| IL-1β | 40 | Significant decrease | - | [1][2] | |
| IL-6 | 40 | Significant decrease | - | [1][2] | |
| Isotetrahydro-auroglaucin | TNF-α | 40 | Significant decrease | - | [1][2] |
| IL-1β | 40 | Significant decrease | - | [1][2] | |
| IL-6 | 40 | Significant decrease | - | [1][2] | |
| Benzaldehyde Derivative 1 | IL-6 | 2.5, 5, 10 | Dose-dependent decrease | - | [3] |
| Benzaldehyde Derivative 2 | IL-6 | 2.5, 5, 10 | Dose-dependent decrease | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for the screening and mechanistic evaluation of this compound derivatives.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for cytokine and protein analysis) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Procedure: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group. It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[2]
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. The inhibitory effect is calculated relative to the LPS-stimulated group.[2][5]
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
-
Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's instructions for the ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and express the inhibitory effect as a percentage of the LPS-stimulated control.[1][2][3]
Protocol 5: Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][3]
Visualizations
The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in the inflammatory response that can be targeted by this compound derivatives.
Caption: General experimental workflow for evaluating the anti-inflammatory activity.
Caption: Key signaling pathways in LPS-induced inflammation.
Mechanism of Action
Benzaldehyde derivatives typically exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms include:
-
Inhibition of NF-κB Pathway: Many benzaldehyde derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1][2] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise promote the transcription of pro-inflammatory genes.[2]
-
Suppression of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, plays a crucial role in inflammation. Some benzaldehyde derivatives can suppress the phosphorylation of these MAPKs, thereby inhibiting downstream inflammatory responses.[3]
-
Induction of Heme Oxygenase-1 (HO-1): Certain benzaldehyde derivatives can induce the expression of HO-1, an enzyme with potent anti-inflammatory properties.[1][2] HO-1 induction is often mediated by the activation of the Nrf2 transcription factor.[2] The byproducts of HO-1 activity can suppress the production of pro-inflammatory cytokines.[2]
By targeting these pathways, this compound derivatives are hypothesized to reduce the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][3][6]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of the anti-inflammatory properties of this compound derivatives. By employing these standardized assays, researchers can effectively screen novel compounds, quantify their potency, and elucidate their mechanisms of action. This systematic approach is essential for the development of new and effective anti-inflammatory therapeutics.
References
- 1. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of 2-Cyclopentyloxy-benzaldehyde as a Potential ALDH1A3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation, proliferation, and apoptosis.[1] Overexpression of ALDH1A3 is strongly associated with cancer stem cell populations, leading to increased chemoresistance and poor clinical outcomes in various cancers.[2][3] This makes ALDH1A3 a compelling therapeutic target for the development of novel anticancer agents.[2][3] Benzaldehyde derivatives have been explored as a scaffold for designing ALDH1A3 inhibitors.[4] This document provides a comprehensive guide for the evaluation of 2-Cyclopentyloxy-benzaldehyde as a potential inhibitor of ALDH1A3. While direct inhibitory activity of this specific compound on ALDH1A3 has not been extensively reported in peer-reviewed literature, its structural similarity to other known inhibitors warrants investigation. The following protocols and data provide a framework for its synthesis and biological characterization.
Data Presentation
For the purpose of comparative analysis, the following table summarizes the inhibitory activity of several known benzaldehyde derivatives against ALDH1A3 and other ALDH isoforms. This data serves as a benchmark for evaluating the potency and selectivity of novel compounds like this compound.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 ± 0.05 | [4] |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 ± 0.10 | [4] |
| NR6 | Imidazo[1,2-a]pyridine derivative | ALDH1A3 | 5.3 ± 1.5 | [2] |
| MCI-INI-3 | Not specified | ALDH1A3 | Potent inhibitor | [5] |
| DEAB | 4-(Diethylamino)benzaldehyde | Pan-ALDH inhibitor | >200 | [6] |
Experimental Protocols
A critical aspect of evaluating a potential ALDH1A3 inhibitor is its synthesis and subsequent biological testing. The following protocols provide detailed methodologies for these procedures.
1. Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis from salicylaldehyde and a suitable cyclopentyl halide.
-
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Bromocyclopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.
-
Addition of Alkyl Halide: To the stirring suspension, add bromocyclopentane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane. Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. ALDH1A3 Enzymatic Assay
This fluorescence-based assay quantitatively measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH.[1]
-
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA
-
NAD⁺ solution (in assay buffer)
-
Substrate solution (e.g., retinaldehyde, in assay buffer)
-
Test compound (this compound, dissolved in DMSO)
-
Positive control (a known ALDH1A3 inhibitor, e.g., ABMM-15)
-
Negative control (DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the test compound, positive control, or negative control (DMSO) to the appropriate wells of the 384-well plate.
-
Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 50 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in NADH fluorescence kinetically for 10-15 minutes, with readings taken every 30 seconds.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
3. ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay identifies and quantifies the population of cells with high ALDH enzymatic activity, providing a measure of the inhibitor's effect in a cellular context.[1][2]
-
Materials:
-
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Treatment:
-
For each test condition, prepare two tubes: one for the test compound and one for the control with the test compound plus DEAB.
-
Add the test compound at the desired final concentration to both tubes.
-
Add the activated ALDEFLUOR™ reagent to both tubes.
-
Immediately add DEAB to the control tube.
-
-
Incubation: Incubate the cell suspensions at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
-
Data Analysis:
-
Quantify the percentage of ALDH-positive cells in the presence and absence of the test compound.
-
A reduction in the percentage of ALDH-positive cells indicates inhibition of ALDH activity by the test compound.
-
-
Visualizations
ALDH1A3-Mediated Retinoic Acid Signaling Pathway
The primary function of ALDH1A3 is the irreversible oxidation of retinaldehyde to retinoic acid (RA).[8] RA then acts as a ligand for nuclear receptors (RAR and RXR), which form heterodimers and bind to retinoic acid response elements (RAREs) on DNA, thereby regulating the transcription of target genes involved in cellular processes.[9][10]
Caption: ALDH1A3 signaling pathway and point of potential inhibition.
Experimental Workflow for ALDH1A3 Inhibitor Screening
The process of identifying and characterizing a novel ALDH1A3 inhibitor involves a multi-step workflow, from initial synthesis to cellular validation.
Caption: Workflow for evaluation of a potential ALDH1A3 inhibitor.
The protocols and comparative data provided in these application notes offer a robust framework for the synthesis and comprehensive biological evaluation of this compound as a potential ALDH1A3 inhibitor. By following these methodologies, researchers can systematically assess its potency, selectivity, and cellular efficacy, thereby determining its potential as a lead compound for the development of novel therapeutics targeting ALDH1A3-positive cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclopentyloxy-benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Cyclopentyloxy-benzaldehyde. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) by a base to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[1]
Q2: Which base is most appropriate for the deprotonation of 2-hydroxybenzaldehyde?
A2: A moderately strong base is required to fully deprotonate the phenolic hydroxyl group of salicylaldehyde. Anhydrous potassium carbonate (K₂CO₃) is a common, effective, and easy-to-handle choice for this transformation.[2][3] For less reactive alkylating agents or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.[4]
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are highly recommended as they solvate the cation of the base, leaving a more reactive "naked" phenoxide ion, which accelerates the SN2 reaction.[4] Commonly used solvents include acetone, N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN).[3][5]
Q4: Can I use cyclopentanol directly instead of a cyclopentyl halide?
A4: While there are methods for direct etherification using alcohols, the Williamson ether synthesis using an alkyl halide is generally more reliable and proceeds under milder conditions. Using cyclopentanol would require significantly higher temperatures (often above 300 °C) or different catalytic systems. The use of a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), is standard for this SN2 reaction.[6]
Q5: What are the typical yields for this type of reaction?
A5: Laboratory syntheses of similar 2-alkoxybenzaldehydes via Williamson ether synthesis typically report high yields, often ranging from 50% to over 95%, depending on the specific substrates and reaction conditions.[4][7] One study on a related synthesis in an aqueous micellar medium reported a yield as high as 96%.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base is not strong enough or is hydrated. 2. Poor Leaving Group: The halide on the cyclopentyl group is not reactive enough (e.g., Cl vs. Br or I). 3. Suboptimal Temperature: The reaction temperature is too low. 4. Deactivated Reagents: The alkyl halide may have degraded over time. | 1. Use an anhydrous base like K₂CO₃ and ensure it is freshly opened or dried. Consider a stronger base like NaH if necessary. 2. Use cyclopentyl bromide or iodide instead of cyclopentyl chloride.[4] 3. Gently heat the reaction mixture. Refluxing in acetone (~56°C) or heating to 60-80°C in DMF is common.[3][5] 4. Check the quality of the cyclopentyl halide. |
| Presence of Unreacted Salicylaldehyde | 1. Insufficient Alkylating Agent: Not enough cyclopentyl bromide was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. 3. Incomplete Deprotonation: See "Low or No Product Yield". | 1. Use a slight excess (1.1 - 1.2 equivalents) of the cyclopentyl bromide.[5] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether syntheses can take from 1.5 to 24 hours.[3][7] 3. Ensure a sufficient amount (1.5 - 2.0 equivalents) of anhydrous base is used.[5] |
| Formation of Side Products (Visible on TLC/NMR) | 1. C-Alkylation: The phenoxide ion can act as an ambident nucleophile, leading to alkylation on the aromatic ring instead of the oxygen.[7] 2. Elimination (E2): The phenoxide can act as a base, causing elimination of the cyclopentyl halide to form cyclopentene. This is more common with secondary alkyl halides like cyclopentyl bromide.[4] | 1. Use a polar aprotic solvent like DMF or DMSO, which generally favors O-alkylation.[4] 2. Maintain a moderate reaction temperature. Lower temperatures generally favor the SN2 reaction over E2.[4] |
| Difficult Purification | 1. Residual High-Boiling Solvent: Solvents like DMF can be difficult to remove completely. 2. Oily Product: Impurities may prevent the product from crystallizing. 3. Poor Separation on Column: The chosen eluent system is not optimal. | 1. Ensure the crude product is dried under high vacuum to remove residual solvent. 2. Purify via column chromatography. If the product remains an oil, consider chemical purification via a bisulfite adduct.[2] 3. Develop an optimal eluent system using TLC. A mobile phase of hexane and ethyl acetate (e.g., starting at 10:1) is a good starting point.[7] |
Data Presentation: Reaction Conditions for Analogous Syntheses
The following table summarizes reaction conditions from literature for the synthesis of similar 2-alkoxybenzaldehydes, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Aldehyde | Alkyl Halide | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-methoxybenzaldehyde | Various Alkyl Bromides | K₂CO₃ | Acetone | Reflux | 1.5 - 4 | 85 - 95 | [7] |
| Salicylaldehyde | Propargyl Bromide | - | CTAB/H₂O | - | - | 96 | [8] |
| 2-Hydroxy-4-nitrobenzaldehyde | Ethyl Iodide | K₂CO₃ | DMF | 80°C | 12 - 16 | High | [5] |
| Salicylaldehyde | 1-Bromodecane | K₂CO₃ | Acetone | Reflux | 12 - 24 | High | [3] |
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar 2-alkoxybenzaldehydes.[3][7]
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde) (1.0 eq)
-
Cyclopentyl bromide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Acetone or Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add the solvent (e.g., acetone, approx. 10-15 mL per gram of salicylaldehyde).
-
Stir the suspension at room temperature for 15-20 minutes to allow for initial salt formation.
-
Slowly add cyclopentyl bromide (1.1 - 1.2 eq) to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction may take 1.5 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil/solid in ethyl acetate (50 mL).
-
Wash the organic layer with 1M NaOH (2 x 25 mL) to remove any unreacted salicylaldehyde, followed by water (2 x 25 mL) and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Purification of Aldehyde via Bisulfite Adduct
This protocol is a chemical purification method useful if chromatographic separation is difficult.[2]
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously in a separatory funnel. The aldehyde will form a water-soluble adduct and move to the aqueous layer.
-
Separate the aqueous layer. Wash it with a fresh portion of the organic solvent to remove any remaining non-aldehydic impurities.
-
Regenerate the pure aldehyde from the aqueous layer by adding a base (e.g., saturated NaHCO₃ solution) or an acid (e.g., HCl) until the adduct is fully decomposed.
-
Extract the regenerated aldehyde back into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes [designer-drug.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Williamson Ether Synthesis of 2-Cyclopentyloxy-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 2-Cyclopentyloxy-benzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of a Major Byproduct
Question: My reaction is yielding very little of the desired this compound, and I observe a significant amount of a non-polar byproduct. What is the likely cause and how can I fix it?
Answer: The most probable cause is a competing E2 elimination reaction, which is common when using secondary alkyl halides like cyclopentyl bromide.[1][2] The salicylaldehyde-derived phenoxide is a strong base that can abstract a proton from the cyclopentyl bromide, leading to the formation of cyclopentene instead of the desired ether.[1]
Troubleshooting Steps:
| Parameter | Recommended Change | Rationale |
| Base | Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). | A less aggressive base reduces the rate of the competing E2 elimination reaction.[3] |
| Temperature | Maintain a lower reaction temperature, typically between 50-80 °C. | Lower temperatures generally favor the Sₙ2 substitution pathway over the E2 elimination pathway.[4] |
| Solvent | Employ a polar aprotic solvent like DMF (N,N-Dimethylformamide) or acetonitrile. | These solvents solvate the cation of the phenoxide, leaving a more "naked" and highly nucleophilic anion that favors the Sₙ2 reaction.[3] |
Issue 2: Presence of Multiple Aromatic Byproducts
Question: Besides my starting material and desired product, I am observing other aromatic compounds in my crude reaction mixture. What could these be and how can I avoid their formation?
Answer: The phenoxide ion derived from salicylaldehyde is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to give the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[3] This leads to the formation of C-cyclopentyl salicylaldehyde isomers.
Troubleshooting Steps:
| Parameter | Recommended Change | Rationale |
| Solvent | Use polar aprotic solvents like DMF or DMSO. | These solvents favor O-alkylation over C-alkylation. |
| Counter-ion | Consider using a base with a larger cation, such as cesium carbonate (Cs₂CO₃). | The larger cation can coordinate more effectively with the phenoxide oxygen, potentially favoring O-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the Williamson ether synthesis of this compound?
A1: The two major side products are cyclopentene, resulting from the E2 elimination of the cyclopentyl halide, and C-alkylated salicylaldehyde derivatives, formed due to the ambident nature of the phenoxide nucleophile.[1][3]
Q2: Can I use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of salicylaldehyde?
A2: While NaH will ensure complete deprotonation, it is a very strong base and will likely increase the proportion of the cyclopentene byproduct through E2 elimination, especially with a secondary alkyl halide.[2] It is generally recommended to use a milder base like K₂CO₃ for this specific transformation.[3]
Q3: Is it better to use cyclopentyl bromide or cyclopentyl iodide?
A3: Iodides are generally better leaving groups than bromides and can lead to faster reaction rates in Sₙ2 reactions. However, they are also more prone to elimination. For this synthesis, cyclopentyl bromide is a reasonable choice. If the reaction is slow, the addition of a catalytic amount of sodium iodide can be beneficial.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to clearly separate the non-polar cyclopentene byproduct, the starting salicylaldehyde, and the desired ether product.
Experimental Protocol
This is a representative protocol for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Cyclopentyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) and anhydrous DMF.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add cyclopentyl bromide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Base | Solvent | Temperature (°C) | This compound (Desired Product) | Cyclopentene (Elimination) | C-Alkylated Products |
| K₂CO₃ | DMF | 60 | Major Product (~60-70%) | Minor Product (~20-30%) | Trace |
| NaH | THF | 60 | Minor Product (~20-30%) | Major Product (~60-70%) | Trace |
| K₂CO₃ | Ethanol | 80 | Minor Product (~30-40%) | Major Product (~50-60%) | Minor Product |
Note: The percentages are illustrative and can vary based on specific reaction parameters.
Visualizations
Caption: Main and side reaction pathways.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 2-Cyclopentyloxy-benzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyclopentyloxy-benzaldehyde via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice of stationary phase for the purification of this compound is silica gel (typically 60-120 mesh for gravity columns or 230-400 mesh for flash chromatography).
Q2: Which solvent system is best for the separation of this compound?
A2: A mobile phase consisting of a mixture of n-hexane and ethyl acetate is commonly used for the purification of alkoxy-substituted benzaldehydes. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1] A good starting point for TLC analysis is a 9:1 n-hexane:ethyl acetate mixture, gradually increasing the polarity.
Q3: My this compound appears to be decomposing on the column. What could be the cause and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[2] To mitigate this, you can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase.[2] Alternatively, using a different stationary phase like neutral alumina can be considered.
Q4: I am observing co-elution of my product with impurities. What steps can I take to improve separation?
A4: If your product is co-eluting with impurities, the polarity of your solvent system may be too high.[2] Try using a less polar mobile phase (a higher ratio of hexane to ethyl acetate). Additionally, ensuring a well-packed column and a concentrated sample loading can improve resolution. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective in separating compounds with close Rf values.
Q5: How can I confirm the purity of my collected fractions?
A5: The purity of the fractions should be monitored throughout the elution process using Thin Layer Chromatography (TLC). Combine only the fractions that show a single spot corresponding to the Rf of the pure this compound. After combining and evaporating the solvent, the final purity should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | - The solvent system is not polar enough.- The compound may have decomposed or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).- Perform a "flush" with a very polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if the compound elutes.[3]- Test the stability of your compound on a small amount of silica beforehand using a 2D TLC.[3] |
| Product elutes too quickly (high Rf) | - The solvent system is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of n-hexane. |
| Poor separation (overlapping bands) | - Improperly packed column (channeling).- Overloading the column with the sample.- The chosen solvent system has poor selectivity for the components. | - Ensure the column is packed uniformly without any air bubbles or cracks.- Reduce the amount of crude material loaded onto the column.- Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve selectivity. |
| Streaking or tailing of the product spot on TLC | - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample is too concentrated on the TLC plate. | - For aldehydes, which can oxidize to carboxylic acids, adding a small amount of a neutralizer like triethylamine to the eluent can help.[2]- Ensure the spotting solution for TLC is not overly concentrated. |
| Crystallization of compound on the column | - The compound has low solubility in the chosen mobile phase. | - This is a difficult situation to resolve. You may need to try a different solvent system in which your compound is more soluble.[3] Pre-adsorbing the crude material onto a small amount of silica before loading can sometimes help. |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure. It is essential to first determine the optimal solvent system via TLC.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Preparation of the Solvent System:
-
Based on preliminary TLC analysis, prepare a mobile phase of n-hexane and ethyl acetate that provides an Rf value of ~0.3 for the target compound. For example, a starting point could be a 95:5 or 90:10 mixture of n-hexane:ethyl acetate.
-
If aldehyde instability is a concern, add 0.1% triethylamine to the prepared mobile phase.
3. Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent (n-hexane).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the progress of the separation by regularly analyzing the collected fractions with TLC.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity using appropriate analytical methods.
Data Summary
The following table provides estimated parameters for the purification. These should be optimized for each specific experiment.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate |
| Optimal Product Rf | 0.25 - 0.35[1] |
| Example Solvent Ratio | Start with 95:5 to 90:10 (Hexane:EtOAc) and adjust based on TLC |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (optional, to prevent decomposition) |
| Sample Loading | 1:20 to 1:50 ratio of crude material to silica gel by weight |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Purification of 2-Cyclopentyloxy-benzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted salicylaldehyde from 2-Cyclopentyloxy-benzaldehyde synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for removing unreacted salicylaldehyde from my this compound product?
A1: The most effective methods leverage the chemical and physical differences between the acidic phenolic starting material (salicylaldehyde) and the ether product (this compound). The primary techniques include:
-
Sodium Bisulfite Extraction: A highly selective chemical method that reversibly forms a water-soluble adduct with aldehydes.[1][2][3]
-
Aqueous Basic Wash: Utilizes a basic solution (e.g., NaOH, Na₂CO₃) to deprotonate the phenolic hydroxyl group of salicylaldehyde, rendering it water-soluble.[1][4]
-
Column Chromatography: A standard technique for separating compounds based on differences in polarity.[1][5]
-
Distillation: Can be used to separate compounds with significantly different boiling points, though this may be less effective for this specific separation.[1][6]
Q2: My main impurity is unreacted salicylaldehyde. Which purification method offers the best selectivity?
A2: A sodium bisulfite wash is the most recommended and highly selective method for removing aldehyde impurities.[3][7] This technique specifically targets the aldehyde functional group present in the salicylaldehyde starting material. It forms a charged α-hydroxysulfonic acid salt (a bisulfite adduct) which is soluble in the aqueous phase and can be easily separated from the desired organic-soluble product through liquid-liquid extraction.[8][9] The reaction is reversible, allowing for the potential recovery of the starting material if needed.[10]
Q3: How does the sodium bisulfite wash work for aldehyde separation?
A3: The bisulfite ion (HSO₃⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition reaction forms a tetrahedral intermediate which, after proton transfer, results in a stable, water-soluble bisulfite adduct.[3][10] Your desired product, this compound, also has an aldehyde group, but the reaction is most effective for unhindered aldehydes. The key is the subsequent separation. By dissolving the crude mixture in a solvent system containing a water-miscible organic solvent, the reaction is facilitated. Then, upon adding an immiscible organic solvent and more water, the charged adduct partitions into the aqueous layer, while your less polar product remains in the organic layer.[7][8]
Q4: I'm considering a simple basic wash with sodium hydroxide. What are the potential issues?
A4: While a basic wash can remove salicylaldehyde by converting its acidic phenolic group into a water-soluble sodium salt, there are potential complications. The main risk is the possibility of a base-catalyzed aldol condensation or other side reactions involving the aldehyde groups of both your product and the starting material, potentially reducing your yield. Furthermore, if the concentration of the base is not carefully controlled, emulsions can form, complicating the extraction process.
Q5: When is flash column chromatography the best choice?
A5: Flash column chromatography is an excellent choice when very high purity is required or when other methods, like extraction, fail to remove all impurities.[5] It is particularly useful for separating compounds with close polarities that are not easily separated by chemical means. Since this compound is less polar than salicylaldehyde (due to the absence of the free hydroxyl group), it will elute first from a normal-phase silica gel column using a non-polar solvent system (e.g., a hexane/ethyl acetate mixture).[2] However, some aldehydes can be unstable on silica gel, so it is advisable to perform a quick test on a small scale first.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is still impure after sodium bisulfite wash. | 1. Incomplete reaction due to insufficient mixing or reaction time. 2. Use of an old or inactive sodium bisulfite solution. 3. Insufficient volume of the bisulfite solution was used for the amount of aldehyde impurity. | 1. Ensure vigorous shaking during the extraction for at least 30-60 seconds to maximize interfacial contact.[8] 2. Always use a freshly prepared saturated solution of sodium bisulfite.[7] 3. Repeat the bisulfite wash with a fresh portion of the reagent. |
| An emulsion formed during aqueous extraction. | 1. The concentration of the basic wash solution was too high. 2. Vigorous shaking was too aggressive, especially with chlorinated solvents. | 1. Add a saturated brine solution (NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[11] 2. In the future, use gentle inversions rather than vigorous shaking for mixing the layers. |
| Low yield of this compound after purification. | 1. Some product was lost to the aqueous layer during extraction. 2. The product may have partially reacted with the purification reagents (e.g., base-catalyzed degradation). 3. For chromatography, the product may have been retained on the column. | 1. Back-extract the aqueous layer(s) with a fresh portion of the organic solvent to recover any dissolved product. 2. Opt for milder purification methods like the bisulfite wash over a strong basic wash. 3. Choose an appropriate solvent system for chromatography to ensure complete elution of the product. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best For |
| Sodium Bisulfite Extraction | Reversible chemical reaction forming a water-soluble adduct with salicylaldehyde.[3] | Highly selective for aldehydes, mild conditions, high capacity.[9] | Requires fresh reagent, potential for SO₂ gas release.[8] | Selective removal of salicylaldehyde impurity. |
| Aqueous Basic Wash (e.g., 1M NaOH) | Acid-base extraction based on the phenolic acidity of salicylaldehyde.[4] | Simple, inexpensive, and fast. | Non-selective if other acidic species are present; risk of side reactions and emulsions. | Crude purifications where salicylaldehyde is the main acidic impurity. |
| Flash Column Chromatography | Differential adsorption onto a solid phase (silica) based on polarity.[5] | Capable of achieving very high purity, separates multiple components. | More time-consuming, requires larger solvent volumes, potential for sample decomposition on silica.[2] | Final purification step to achieve high purity or for separating complex mixtures. |
Experimental Protocols
Protocol 1: Selective Removal of Salicylaldehyde via Sodium Bisulfite Extraction
This protocol is designed for the selective removal of unreacted salicylaldehyde from the organic product.
-
Dissolution: Dissolve the crude reaction mixture containing this compound and salicylaldehyde in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Initial Wash (Optional): Wash the organic layer with a 5% sodium carbonate (Na₂CO₃) solution to remove any acidic byproducts, such as benzoic acid, which may have formed from oxidation of salicylaldehyde.[4][12]
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Use a volume approximately equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes.[8] Caution: This process may release sulfur dioxide (SO₂) gas; perform this step in a well-ventilated fume hood and vent the funnel frequently.
-
Separation: Allow the layers to separate. The salicylaldehyde-bisulfite adduct will be in the lower aqueous layer.[7] Drain and collect the aqueous layer.
-
Repeat: Repeat the extraction (steps 3-5) with a fresh portion of saturated sodium bisulfite solution to ensure complete removal of the salicylaldehyde.
-
Final Washes: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove residual water and inorganic salts.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for achieving high purity of the final product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. This compound, being less polar, will travel down the column faster than the more polar salicylaldehyde.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Monitoring: Monitor the fractions for the presence of your product using Thin-Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for purifying this compound using bisulfite extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisulfite - Wikipedia [en.wikipedia.org]
- 4. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 5. magritek.com [magritek.com]
- 6. US2344791A - Separation of phenol from salicylaldehyde - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
improving the Williamson ether synthesis of hindered phenols
Welcome to the technical support center for advanced ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the Williamson ether synthesis, particularly for sterically hindered phenols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Williamson ether synthesis inefficient for hindered phenols like 2,6-di-tert-butylphenol?
A1: The standard Williamson ether synthesis relies on an S(_N)2 reaction mechanism. This mechanism involves the backside attack of a phenoxide nucleophile on an alkyl halide.[1] With hindered phenols, bulky substituents (e.g., tert-butyl groups) on the aromatic ring sterically block this backside attack. This steric hindrance dramatically slows down the desired S(_N)2 reaction, allowing competing side reactions, like E2 elimination of the alkyl halide, to become dominant, which leads to low yields of the desired ether.[2]
Q2: What are the primary side reactions to watch out for with hindered substrates?
A2: The most common side reaction is E2 elimination, especially when using secondary or tertiary alkyl halides.[2] The strongly basic phenoxide can act as a base rather than a nucleophile, abstracting a proton and leading to the formation of an alkene instead of an ether. For aryl ethers, C-alkylation, where the alkyl group adds to the aromatic ring instead of the oxygen, can also occur, though it is less common than with less hindered phenols.[3]
Q3: What are the main alternative methods for synthesizing ethers from hindered phenols?
A3: For sterically demanding substrates, several alternative methods are more effective:
-
Phase-Transfer Catalysis (PTC): This modification of the Williamson synthesis uses a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to shuttle the phenoxide from an aqueous or solid phase into the organic phase, increasing its reactivity.[4][5]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh(_3)) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol, allowing for ether formation under milder, non-basic conditions.[6][7] It is particularly effective for hindered systems.[8]
-
Ullmann Condensation: This copper-catalyzed reaction is primarily used for the synthesis of diaryl ethers, especially when steric hindrance is a factor. Modern methods have been developed that use ligands to facilitate the reaction under milder conditions than the traditional high-temperature protocol.[9]
-
Milder Base Variations: Using a milder base like silver oxide (Ag(_2)O) can be effective, particularly for sensitive substrates, as it avoids the need to pre-form a highly basic phenoxide intermediate.[10]
Q4: When should I choose the Mitsunobu reaction over a modified Williamson synthesis?
A4: The Mitsunobu reaction is an excellent choice when your substrates are sensitive to the strongly basic conditions of the Williamson ether synthesis.[8] It proceeds under neutral conditions and is highly effective for coupling sterically hindered phenols and alcohols.[8] A significant advantage is that it often minimizes the elimination side products that can plague the Williamson synthesis when using secondary alcohols.[11] However, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts, which can sometimes complicate purification.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of ethers from hindered phenols.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Steric Hindrance: The primary cause for failure in standard Williamson synthesis with substrates like 2,6-disubstituted phenols.[2] | Switch to a more suitable method for hindered substrates, such as the Mitsunobu Reaction or a Williamson synthesis with Phase-Transfer Catalysis (PTC) .[4][8] |
| Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the hindered phenol. | Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. For PTC methods, ensure proper phase mixing.[1] | |
| Poor Leaving Group: The alkyl halide used has a poor leaving group (e.g., R-Cl). | Use an alkyl iodide (R-I) or an alkyl tosylate (R-OTs), which are better leaving groups and will accelerate the S(_N)2 reaction.[1] | |
| Alkene Formation (Elimination) | Wrong Reactant Pairing: Using a secondary or tertiary alkyl halide with a strong base (the phenoxide). | The Williamson synthesis works best with methyl or primary alkyl halides.[1] If synthesizing an unsymmetrical ether, plan the synthesis so that the less hindered partner is the alkyl halide and the more hindered partner is the phenoxide. |
| High Temperature: Higher temperatures often favor the E2 elimination pathway over the S(_N)2 substitution pathway. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider monitoring the reaction by TLC to find the optimal balance. | |
| Slow Reaction Rate | Steric Hindrance / Poor Nucleophilicity: The hindered phenoxide is a poor nucleophile, leading to very slow reaction times. | For the Mitsunobu reaction, a combination of high concentration (e.g., 3.0 M) and sonication can dramatically increase the reaction rate, reducing times from days to minutes for hindered substrates.[8] |
| Poor Solubility: Reactants are not sufficiently soluble in the chosen solvent system. | For PTC methods, ensure the catalyst is effective at transferring the phenoxide into the organic phase. In other cases, choose a polar aprotic solvent like DMF or DMSO that can better solvate the ions.[5] |
Data Presentation: Method Comparison
The following table summarizes yield and reaction condition data for the etherification of hindered phenols using different synthetic methods. Direct comparison is challenging as conditions and substrates vary across literature, but this provides a representative overview.
| Phenol Substrate | Alcohol/Alkyl Halide | Method | Key Reagents | Conditions | Time | Yield (%) | Reference |
| Methyl Salicylate | Neopentyl Alcohol | Standard Mitsunobu | PPh(_3), DIAD, THF | 0.1 M, RT | 7 days | 70-75% | [8] |
| Methyl Salicylate | Neopentyl Alcohol | Sonication-assisted Mitsunobu | PPh(_3), DIAD, THF | 3.0 M, Sonication, RT | 15 min | 75% | [8] |
| 2,6-Dimethylphenol | Neopentyl Alcohol | Sonication-assisted Mitsunobu | PPh(_3), DIAD, THF | 3.0 M, Sonication, RT | 15 min | 42% | [8] |
| p-Cresol | Propyl Iodide | PTC Williamson | NaOH, Tetrabutylammonium Bromide | Reflux | 1 hour | 68% | [12] |
| 4-Ethylphenol | Methyl Iodide | PTC Williamson | NaOH, Tetrabutylammonium Bromide | Reflux | 1 hour | N/A | [4] |
| Phenol | 1,4-Dichlorobutane | PTC Williamson | NaOH, Tetrabutylammonium Bromide | 80-90 °C | 12-24 hours | N/A | [5] |
| (1R,2S,5R)-(-)-Menthol (Hindered Alcohol) | 4-Nitrobenzoic Acid | Modified Mitsunobu | PPh(_3), DEAD, THF | 0 °C to 40 °C | 17 hours | 86% | [8] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalysis (PTC) for Williamson Ether Synthesis
This protocol is a general method for the etherification of a phenol using a phase-transfer catalyst, which is particularly useful for enhancing the reactivity of phenoxides.
Materials:
-
Phenol (1.0 eq)
-
Alkyl Halide (e.g., primary alkyl bromide or iodide) (1.1 - 1.5 eq)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene or Dichloromethane (solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol and tetrabutylammonium bromide in toluene.
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) to the flask.
-
Stir the biphasic mixture vigorously for 30 minutes at room temperature to generate the phenoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to reflux (typically 60-110 °C, depending on the solvent and alkyl halide) and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take from 1 to 24 hours depending on the reactivity of the substrates.[5]
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation.
Protocol 2: Sonication-Assisted Mitsunobu Reaction for Hindered Phenols
This protocol describes a highly accelerated Mitsunobu reaction for coupling sterically hindered phenols and alcohols.[8]
Materials:
-
Hindered Phenol (e.g., 2,6-Dimethylphenol) (1.0 eq)
-
Alcohol (e.g., Neopentyl Alcohol) (1.05 eq)
-
Triphenylphosphine (PPh(_3)) (1.05 eq)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) to make a 3.0 M solution with respect to the phenol
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hindered phenol, alcohol, and triphenylphosphine.
-
Add enough anhydrous THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol).
-
Place the reaction vessel into a standard laboratory ultrasonic bath.
-
Sonicate for several minutes to ensure complete mixing, resulting in a clear, often viscous solution.
-
While sonicating, add the DIAD or DEAD dropwise to the solution. An exothermic reaction is expected.
-
Continue sonication at room temperature. For many hindered substrates, the reaction is complete within 15-30 minutes.[8] Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the residue with cold hexanes to precipitate the majority of the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.
-
Filter the mixture and wash the solid with more cold hexanes.
-
Concentrate the filtrate and purify the resulting crude ether by flash chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate the decision-making process for troubleshooting and selecting a synthetic method.
References
- 1. researchgate.net [researchgate.net]
- 2. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
stability and storage conditions for 2-Cyclopentyloxy-benzaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Cyclopentyloxy-benzaldehyde in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1] Some suppliers recommend specific temperature ranges, such as 0-8°C or -20°C, for long-term storage.[2][3][4] To prevent potential degradation from atmospheric components, storing under an inert gas like nitrogen is also advised.
Q2: Is this compound sensitive to air or light?
While specific data for this compound is limited, related benzaldehyde compounds are known to be sensitive to air and light.[5] Aldehydes can oxidize to carboxylic acids upon exposure to air. Furthermore, light can promote the degradation of benzaldehyde to form benzene.[6] Therefore, it is best practice to protect the compound from both air and light.
Q3: What should I do if the color of my this compound has changed from colorless/light beige to a darker shade?
A change in color may indicate degradation of the compound, likely through oxidation. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before proceeding with your experiment. If significant degradation is confirmed, it is advisable to use a fresh batch of the compound to ensure the integrity of your results.
Q4: Can I handle this compound on an open bench?
It is recommended to handle this compound in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of vapors.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7][8]
Storage and Stability Data
The following table summarizes the available information on the storage and stability of this compound. Please note that quantitative stability data under various conditions is not extensively available in the public domain. The information provided is based on Safety Data Sheets (SDS) and product information from chemical suppliers.
| Parameter | Recommendation | Source |
| Storage Temperature | 0-8°C or -20°C for long-term storage. | [2][3][4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | |
| Container | Keep container tightly closed. | [1][9] |
| Environment | Store in a dry and well-ventilated place. | [1][9] |
| Light Sensitivity | Protect from light. | Inferred from Benzaldehyde data[6] |
| Air Sensitivity | Avoid exposure to air. | Inferred from related compounds[5] |
| Chemical Stability | Stable under recommended storage conditions. | [1][9] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Verify the purity of the compound using analytical techniques (e.g., NMR, LC-MS).- If purity is compromised, obtain a fresh batch.- Review storage conditions to ensure they align with recommendations. |
| Compound appears discolored or has solidified | Oxidation or other forms of degradation. The pure compound is a liquid.[2][10] | - Do not use the material.- Dispose of the degraded material according to your institution's safety guidelines.- Order a new batch and store it under the recommended conditions. |
| Low reaction yield | Impure starting material. | - Confirm the identity and purity of this compound before use.- Consider purifying the material if minor impurities are detected and a fresh batch is unavailable. |
Experimental Workflow & Degradation Pathway
The following diagrams illustrate a logical workflow for troubleshooting issues with this compound and a potential degradation pathway.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 2-(cyclopentyloxy)benzaldehyde | 145742-38-7 [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.fr [fishersci.fr]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.be [fishersci.be]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hit2Lead | 3-(cyclopentyloxy)benzaldehyde | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]
preventing byproduct formation in the synthesis of 2-alkoxybenzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent byproduct formation during the synthesis of 2-alkoxybenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-alkoxybenzaldehydes?
There are two main strategies for synthesizing 2-alkoxybenzaldehydes:
-
Williamson Ether Synthesis: This is an S
N2 reaction involving the O-alkylation of a 2-hydroxybenzaldehyde (salicylaldehyde) derivative with an alkyl halide.[1][2][3] This method is often preferred for its simplicity and the wide availability of substituted salicylaldehydes and alkyl halides.[4] -
Ortho-Formylation of an Alkoxybenzene: This involves introducing a formyl group (-CHO) directly onto the aromatic ring of an alkoxybenzene. Several named reactions can accomplish this, including the Reimer-Tiemann, Vilsmeier-Haack, Duff, and magnesium-mediated (Casiraghi) formylations.[5][6][7] The choice of method depends on the substrate's reactivity and the desired regioselectivity.[8]
Q2: My final product is turning yellow and showing a new peak in the NMR. What is the most common cause of degradation?
The most common degradation pathway for 2-alkoxybenzaldehydes is oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-alkoxybenzoic acid), especially when exposed to air (oxygen).[9][10] This can occur during the reaction workup or upon storage.
Q3: How can I prevent the oxidation of my 2-alkoxybenzaldehyde product during storage?
To ensure long-term stability, 2-alkoxybenzaldehydes should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9][10] It is also recommended to store them in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator at 4°C.[10] For extended storage, adding a radical inhibitor like hydroquinone or catechol can prevent autoxidation.[11][12]
Q4: I'm seeing multiple products in my ortho-formylation reaction. Why is the selectivity poor?
Poor regioselectivity is a common issue in the formylation of aromatic compounds.[13] Many classical formylation reactions, like the Reimer-Tiemann reaction, can produce a mixture of ortho and para isomers, with the ortho isomer often being the major product for phenols but not exclusively.[14][15] Methods like the magnesium-mediated ortho-formylation demonstrate significantly higher selectivity for the ortho position due to chelation effects.[7][16][17]
Synthesis Route Selection
This diagram helps in selecting an appropriate synthetic strategy based on the available starting materials.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. byjus.com [byjus.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. sciencemadness.org [sciencemadness.org]
Technical Support Center: Scale-Up Synthesis of 2-Cyclopentyloxy-benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Cyclopentyloxy-benzaldehyde. The information provided is designed to facilitate a smooth and efficient synthesis process, with a focus on troubleshooting common issues and optimizing reaction conditions for larger-scale production.
Experimental Protocols
The primary route for the synthesis of this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] For industrial-scale production, a phase-transfer catalysis (PTC) approach is also presented, which can enhance reaction rates and yields.[2][3]
Protocol 1: Williamson Ether Synthesis
This protocol outlines the standard laboratory scale-up procedure.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Cyclopentyl bromide (or cyclopentyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous[1]
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-capacity round-bottom flask with appropriate heating mantle and overhead stirrer
-
Reflux condenser
-
Thermocouple
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with an overhead stirrer, reflux condenser, and thermocouple, add salicylaldehyde (1.0 eq) and anhydrous acetonitrile or DMF (5-10 mL per gram of salicylaldehyde).
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution.
-
Reagent Addition: Heat the mixture to 50-60 °C. Slowly add cyclopentyl bromide (1.1-1.3 eq) via an addition funnel over 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis
This method is advantageous for larger scales as it can lead to faster reactions and easier work-up.[4]
Materials:
-
Salicylaldehyde
-
Cyclopentyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (50% w/w)
-
Toluene or other suitable non-polar solvent
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a robust overhead stirrer, reflux condenser, and thermocouple, combine salicylaldehyde (1.0 eq), toluene, and tetrabutylammonium bromide (0.05-0.1 eq).
-
Base Addition: With vigorous stirring, add the 50% sodium hydroxide solution (3.0-5.0 eq).
-
Reagent Addition: Heat the mixture to 70-80 °C and add cyclopentyl bromide (1.1-1.2 eq) dropwise.
-
Reaction: Maintain the temperature and vigorous stirring for 2-4 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-alkoxybenzaldehydes via Williamson ether synthesis, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Williamson Ether Synthesis | PTC Enhanced Synthesis |
| Base | K₂CO₃, NaH[5] | 50% NaOH/KOH |
| Solvent | Acetonitrile, DMF[1] | Toluene |
| Catalyst | None | Tetrabutylammonium bromide |
| Temperature | 80-100 °C[1] | 70-80 °C |
| Reaction Time | 4-8 hours[1] | 2-4 hours |
| Typical Yield | 60-85% | 75-95% |
| Purity (Post-distillation) | >98% | >98% |
Troubleshooting Guide & FAQs
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If starting material remains, consider increasing the reaction time or temperature.
-
Side reactions: The primary competing side reaction is the E2 elimination of cyclopentyl bromide to form cyclopentene, especially at higher temperatures.[6] Using a less hindered base or slightly lower temperatures can mitigate this.
-
Moisture: The presence of water in the reaction can deactivate the base and hydrolyze the alkyl halide. Ensure all reagents and solvents are anhydrous, especially for the standard Williamson synthesis.[7]
-
Inefficient stirring: In a heterogeneous mixture (especially with K₂CO₃), inefficient stirring can lead to poor contact between reactants.
Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be?
A2: Besides the elimination product (cyclopentene), other byproducts can form:
-
C-alkylation product: Although O-alkylation is generally favored for phenoxides, some C-alkylation on the aromatic ring can occur.[5] Using polar aprotic solvents like DMF or acetonitrile helps to favor O-alkylation.
-
Aldehyde-related side products: Under strongly basic conditions, the aldehyde group can potentially undergo side reactions, although this is less common under the typical conditions of Williamson ether synthesis.
Q3: How can I effectively remove unreacted salicylaldehyde from my final product?
A3: Unreacted salicylaldehyde can be removed during the work-up by washing the organic layer with a dilute base solution, such as 1M NaOH or saturated sodium bicarbonate. The salicylaldehyde will deprotonate to form the water-soluble sodium salt and be extracted into the aqueous layer.
Q4: My crude product is a dark oil. How can I improve the color and purity?
A4: Dark coloration often indicates the presence of impurities. Purification by vacuum distillation is the most effective method to obtain a pure, colorless product. If distillation is not sufficient, column chromatography can be employed. For aldehydes, a bisulfite extraction can be a highly selective purification method where the aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated from non-aldehyde impurities and regenerated.[8]
Q5: Is it better to use cyclopentyl bromide or cyclopentyl chloride?
A5: Cyclopentyl bromide is generally more reactive than cyclopentyl chloride in SN2 reactions due to bromide being a better leaving group. This can lead to faster reaction times. However, cyclopentyl chloride may be more cost-effective for large-scale synthesis. The choice may depend on a balance of reactivity and cost.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of phase-transfer catalysis for the synthesis of phenol ethers | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Cyclopentyloxy-benzaldehyde vs. 4-Cyclopentyloxy-benzaldehyde
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides an in-depth comparison of the chemical reactivity of 2-Cyclopentyloxy-benzaldehyde and 4-Cyclopentyloxy-benzaldehyde, focusing on the electronic and steric factors that differentiate their behavior in common organic transformations.
The position of the bulky cyclopentyloxy group on the benzaldehyde ring significantly influences the electrophilicity of the carbonyl carbon, thereby dictating its susceptibility to nucleophilic attack and its overall reaction kinetics. While direct comparative quantitative data for these specific isomers is sparse in publicly available literature, a detailed analysis of substituent effects allows for a robust prediction of their relative reactivity.
Electronic and Steric Effects: The Core of the Reactivity Difference
The reactivity of the aldehyde functional group in these isomers is governed by a combination of electronic (inductive and resonance) and steric effects imparted by the cyclopentyloxy substituent.
-
4-Cyclopentyloxy-benzaldehyde (Para Isomer): In the para position, the cyclopentyloxy group exerts a strong electron-donating effect through resonance (+M effect), where the oxygen's lone pairs delocalize into the aromatic ring. This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus, generally less reactive towards nucleophiles. The inductive electron-withdrawing effect (-I effect) of the oxygen is also present but is outweighed by the resonance effect at this position. Steric hindrance from the substituent to the aldehyde group is minimal due to the large distance between them.
-
This compound (Ortho Isomer): The ortho isomer presents a more complex scenario. The electron-donating resonance effect (+M) is still operative, but it is somewhat diminished compared to the para isomer. More importantly, two other factors come into play:
-
Inductive Effect (-I): The electron-withdrawing inductive effect of the oxygen atom is more pronounced at the ortho position due to its proximity to the aldehyde group. This effect tends to increase the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The bulky cyclopentyloxy group in the ortho position creates significant steric hindrance around the aldehyde functionality. This can impede the approach of nucleophiles, thereby slowing down the reaction rate. Furthermore, this steric clash can force the aldehyde group out of the plane of the benzene ring, disrupting π-orbital overlap and affecting the electronic communication between the substituent and the reaction center. This disruption can diminish the deactivating resonance effect of the cyclopentyloxy group.
-
In essence, a competition between electronic and steric effects governs the reactivity of the ortho isomer. The increased inductive effect suggests higher reactivity, while steric hindrance points towards lower reactivity. For many common reactions, the steric hindrance is expected to be the dominant factor, leading to a lower overall reactivity for the 2-substituted isomer compared to its 4-substituted counterpart.
Predicted Reactivity Comparison
Based on the interplay of these effects, the following general reactivity trends can be predicted:
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Addition | 4-Cyclopentyloxy-benzaldehyde | The carbonyl carbon is more electrophilic due to the less pronounced electron-donating resonance effect and the absence of steric hindrance, allowing for easier nucleophilic attack. |
| Oxidation | 4-Cyclopentyloxy-benzaldehyde | Oxidation reactions are often sensitive to steric hindrance around the aldehyde proton. The less hindered para isomer is expected to react faster. |
| Reduction | 4-Cyclopentyloxy-benzaldehyde | Similar to nucleophilic addition, the approach of a hydride reagent (e.g., from NaBH4) to the carbonyl carbon will be less sterically hindered in the para isomer. |
It is important to note that these are general predictions. The actual outcome can be influenced by the specific reaction conditions, the nature of the reagents, and the solvent used.
Visualizing the Electronic Effects
The following diagram illustrates the key electronic effects influencing the reactivity of the two isomers.
Caption: A summary of the electronic and steric effects influencing the reactivity of ortho and para-cyclopentyloxy-benzaldehyde.
Experimental Protocol for Comparative Reactivity Analysis: A Wittig Reaction
To empirically determine the relative reactivity of the two isomers, a competitive Wittig reaction can be performed. This reaction is a reliable method for comparing the electrophilicity of aldehydes.
Objective: To determine the relative reactivity of this compound and 4-Cyclopentyloxy-benzaldehyde by reacting an equimolar mixture of both with a limited amount of a Wittig reagent.
Materials:
-
This compound
-
4-Cyclopentyloxy-benzaldehyde
-
(Triphenylphosphoranylidene)acetonitrile (or another stable Wittig ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Aldehyde Mixture:
-
Accurately weigh 1.0 mmol of this compound and 1.0 mmol of 4-Cyclopentyloxy-benzaldehyde into a dry 50 mL round-bottom flask.
-
Add 0.5 mmol of the internal standard (dodecane).
-
Dissolve the mixture in 20 mL of anhydrous THF.
-
-
Reaction Setup:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature.
-
-
Initiation of the Reaction:
-
In a separate flask, dissolve 0.5 mmol of (Triphenylphosphoranylidene)acetonitrile in 10 mL of anhydrous THF.
-
Slowly add the Wittig reagent solution to the aldehyde mixture dropwise over 5 minutes.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude product mixture in CDCl3.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Determine the relative ratio of the unreacted aldehydes and the corresponding alkene products by integrating the characteristic signals of each compound against the internal standard. The aldehyde protons and the vinylic protons of the products will have distinct chemical shifts.
-
Expected Outcome and Interpretation:
The isomer that is consumed to a greater extent and forms more of the corresponding alkene product is the more reactive isomer. It is predicted that 4-Cyclopentyloxy-benzaldehyde will show a higher conversion rate compared to this compound, indicating its greater reactivity in the Wittig reaction.
Workflow for Comparative Reactivity Analysis
Caption: Experimental workflow for the comparative reactivity study of benzaldehyde isomers using a competitive Wittig reaction.
Conclusion
A Comparative Guide to the Biological Activities of 2- and 4-Cyclopentyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 2-Cyclopentyloxy-benzaldehyde and 4-Cyclopentyloxy-benzaldehyde. While direct comparative studies are limited, this document synthesizes available data on their individual properties and those of structurally related compounds to offer insights into their potential therapeutic applications.
Overview of Biological Activities
Both 2- and 4-Cyclopentyloxy-benzaldehyde have emerged as compounds of interest in medicinal chemistry, primarily for their anti-inflammatory and antimicrobial potential. The positional difference of the cyclopentyloxy group on the benzaldehyde ring likely influences their interaction with biological targets, leading to distinct activity profiles.
This compound is noted for its potent anti-inflammatory properties, reportedly acting as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme in inflammatory pathways. Derivatives of the structurally similar 2-cyclopentyloxyanisole have also demonstrated antitumor activity through the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and tumor necrosis factor-alpha (TNF-α).
4-Cyclopentyloxy-benzaldehyde is recognized as a versatile intermediate in the synthesis of novel pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial activities.[1] Research on structurally related 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives has highlighted their potential as selective inhibitors of phosphodiesterase 4D (PDE4D), a target for cognitive and inflammatory disorders.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of 2- and 4-Cyclopentyloxy-benzaldehyde and their structurally related analogs. It is important to note the absence of directly comparable IC50 or MIC values for the two primary compounds of interest.
| Compound/Derivative | Biological Activity | Target | Quantitative Data (IC50/MIC) |
| This compound | Anti-inflammatory | Glycogen Synthase Kinase-3 (GSK-3) | Data not available |
| 4-Cyclopentyloxy-benzaldehyde | Anti-inflammatory, Antimicrobial | Not specified | Data not available |
Experimental Protocols
Detailed experimental protocols for the specific biological activities of 2- and 4-Cyclopentyloxy-benzaldehyde are not extensively published. However, the following are generalized protocols for the key assays mentioned in the context of these and related compounds.
In Vitro Anti-Inflammatory Activity Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: Workflow for the LPS-induced nitric oxide production assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 2- or 4-Cyclopentyloxy-benzaldehyde) for 1 hour. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[2][3]
GSK-3β Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the GSK-3β enzyme.
Workflow:
Caption: General workflow for a GSK-3β kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of GSK-3β enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells of a microplate.
-
Enzyme Incubation: Add the GSK-3β enzyme to the wells and incubate to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture. Incubate for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common detection method.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value from a dose-response curve.[4][5][6][7][8]
PDE4D Inhibition Assay
This assay determines the inhibitory effect of a compound on the PDE4D enzyme.
Workflow:
Caption: Workflow for a fluorescence polarization-based PDE4D assay.
Protocol:
-
Reagent Preparation: Prepare the PDE4D enzyme and a fluorescently labeled cAMP substrate.
-
Compound Addition: Add the test compound at various concentrations to a microplate.
-
Enzyme Reaction: Add the PDE4D enzyme to initiate the hydrolysis of the fluorescent cAMP.
-
Detection: After incubation, add a binding agent that binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization and calculate the percentage of inhibition to determine the IC50 value.[9][10][11][12]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[13][14][15]
Conclusion
While a definitive, direct comparison of the biological activities of 2- and 4-Cyclopentyloxy-benzaldehyde is hampered by a lack of head-to-head studies, the available evidence suggests distinct and promising therapeutic potentials for each isomer. This compound and its analogs show potential as anti-inflammatory and anti-cancer agents, possibly through the inhibition of GSK-3 and COX-2. In contrast, 4-Cyclopentyloxy-benzaldehyde serves as a valuable scaffold for developing PDE4D inhibitors and antimicrobial compounds. Further research, including direct comparative assays, is warranted to fully elucidate their structure-activity relationships and therapeutic utility. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. dickwhitereferrals.com [dickwhitereferrals.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Alkoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-alkoxybenzaldehydes and related derivatives, focusing on their antimicrobial, antifungal, and cytotoxic activities. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for the design and development of new therapeutic agents based on the benzaldehyde scaffold.
Comparative Analysis of Biological Activities
The biological efficacy of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1] The presence of alkoxy and hydroxyl groups, in particular, plays a crucial role in modulating their activity. This section compares the performance of various substituted benzaldehydes against different biological targets.
Antimicrobial and Antifungal Activity
2-Alkoxy and 2-hydroxybenzaldehydes have demonstrated notable antimicrobial and antifungal properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from published studies.
Table 1: Antifungal Activity of Substituted Benzaldehydes against Candida albicans
| Compound | Test Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 8 | [1] |
| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 2 | [1] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1 | 4 | [1] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 0.25 | 0.5 | [1] |
Table 2: Antibacterial Activity of Dihydroxybenzaldehydes against Staphylococcus aureus
| Compound | Test Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus isolates | 500 | 1000 | [2][3] |
| 2,3-Dihydroxybenzaldehyde | Bovine mastitis S. aureus isolates | 500 | 833 | [2][3] |
Table 3: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Bacteria and Fungi | 80 - 300 | 125 - 300 | [4] |
The data suggests that the position and number of methoxy and hydroxyl groups significantly impact the antifungal and antibacterial potency of benzaldehyde derivatives. For instance, 2,4,6-trimethoxybenzaldehyde exhibits greater antifungal activity compared to other trimethoxy isomers.[1] Dihydroxybenzaldehydes also show considerable activity against S. aureus.[2][3]
Cytotoxic Activity
Substituted benzaldehydes have also been evaluated for their cytotoxic effects against various cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a key parameter for assessing this activity.
Table 4: Cytotoxicity (IC₅₀, µg/mL) of Substituted Benzaldehydes against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) | PBMC (Normal Cells) | Reference |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 | [5] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 | [5] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 | [5] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 | [5] |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [5] |
| 2-Hydroxy-5-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [5] |
| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 | [5] |
Dihydroxybenzaldehydes, in particular, demonstrate significant cytotoxicity against various cancer cell lines while showing selectivity over normal cells.[5] The presence and position of hydroxyl and other electron-withdrawing groups appear to be critical for this activity.
Enzyme Inhibition
Certain benzaldehyde derivatives have been identified as inhibitors of specific enzymes, such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in several cancers.[6][7][8]
Table 5: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3
| Compound | Scaffold | ALDH1A3 IC₅₀ (µM) | Reference |
| ABMM-15 | Benzyloxybenzaldehyde | 0.23 | [6][7][8] |
| ABMM-16 | Benzyloxybenzaldehyde | 1.29 | [6][7][8] |
These findings highlight the potential of the benzyloxybenzaldehyde scaffold for developing selective enzyme inhibitors for cancer therapy.[6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of 2-alkoxybenzaldehydes and their derivatives.
Broth Microdilution Assay for MIC and MFC Determination
This method is utilized to determine the minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC) of antimicrobial agents.[1]
-
Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
MFC/MBC Determination: An aliquot from the wells showing no visible growth is subcultured on agar plates. The MFC/MBC is the lowest concentration that results in no microbial growth on the subculture plates.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzaldehyde derivatives or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Mechanisms
Diagrams illustrating the logical relationships in SAR studies and the signaling pathways affected by these compounds can aid in understanding their mechanism of action.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Research suggests that benzaldehydes can exert their cytotoxic effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.[5]
Caption: Key signaling pathways in cancer cells targeted by benzaldehyde derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cyclopentyl Ether vs. Isopropyl Ether: A Comparative Analysis for Drug Design
In the landscape of pharmaceutical development, the choice of solvent is a critical decision that can significantly influence the efficiency of chemical reactions, the purity of active pharmaceutical ingredients (APIs), and the overall environmental footprint of the manufacturing process. Among the various classes of solvents, ethers are frequently employed for their unique solvating properties. This guide provides a detailed comparative analysis of two such ethers: cyclopentyl ether, specifically cyclopentyl methyl ether (CPME), and isopropyl ether (diisopropyl ether, DIPE). This comparison is intended to assist researchers, scientists, and drug development professionals in making informed solvent selections based on key performance data and experimental considerations.
Physicochemical Properties
A fundamental aspect of solvent selection is the evaluation of its physical and chemical properties. These parameters dictate the solvent's behavior in different chemical environments and its suitability for specific applications in drug synthesis and purification.
| Property | Cyclopentyl Methyl Ether (CPME) | Diisopropyl Ether (DIPE) | References |
| Molecular Formula | C6H12O | C6H14O | [1][2] |
| Molar Mass | 100.161 g·mol−1 | 102.177 g·mol−1 | [1][2] |
| Boiling Point | 106 °C | 68.5 °C | [1][2] |
| Melting Point | -140 °C | -60 °C | [1][2] |
| Density | 0.8630 g/cm3 (at 20 °C) | 0.725 g/ml | [1][2] |
| Solubility in Water | 0.011 g/g (1.1 g/100g at 23 °C) | 0.2 g/L (0.02 g/100g at 20 °C) | [1][2][3] |
| Water in Solvent | 0.3 g/100g | Not specified | [1] |
| Flash Point | -1 °C | -28 °C | [1][4] |
| Peroxide Formation | Very sluggish | Readily forms explosive peroxides | [2][5][6] |
Key Insights:
-
Boiling Point: CPME's significantly higher boiling point of 106 °C offers a wider operating temperature range for chemical reactions compared to DIPE's 68.5 °C. This can be advantageous for reactions requiring elevated temperatures.
-
Hydrophobicity: CPME is more hydrophobic than DIPE, with a lower solubility in water.[1][3] This property facilitates easier phase separation and recovery of the solvent from aqueous workups, contributing to greener processes.[3]
-
Safety: A critical differentiator is the propensity for peroxide formation. DIPE readily forms explosive peroxides upon exposure to air, posing a significant safety hazard.[2][6] In contrast, CPME exhibits very sluggish peroxide formation, similar to methyl tert-butyl ether (MTBE), enhancing its safety profile for storage and handling.[5][6]
Toxicological Profile
The toxicological assessment of solvents is paramount in drug manufacturing to ensure the safety of both personnel and the final pharmaceutical product.
| Parameter | Cyclopentyl Methyl Ether (CPME) | Diisopropyl Ether (DIPE) | References |
| General Toxicity | Low acute or subchronic toxicity | Data less comprehensive, used as a less toxic alternative to other solvents | [7][8][9] |
| Mutagenicity | Negative | No adequate toxicological data found by ICH | [7][10] |
| Skin/Eye Irritation | Moderate to severe irritation | Not specified | [7] |
| Permitted Daily Exposure (PDE) | 1.5 mg/day (oral) | Not established by ICH due to lack of data | [7][10][11] |
| ICH Classification | Presumed to be a Class 2 equivalent solvent | Classed in the group of solvents with no adequate toxicological data | [7][10] |
Key Insights:
-
CPME has undergone more extensive toxicological evaluation, with a calculated Permitted Daily Exposure (PDE) value of 1.5 mg/day, and it is considered to have low acute toxicity.[7][8][11]
-
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) places DIPE in a category of solvents for which adequate toxicological data is lacking to establish a PDE.[10] This regulatory uncertainty can be a significant drawback for its use in cGMP (current Good Manufacturing Practice) processes.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to understand the methodologies behind the key experiments.
Peroxide Formation Test
Objective: To qualitatively or quantitatively determine the presence of peroxides in an ether solvent.
Methodology (Qualitative - Iodine Test):
-
Sample Preparation: Place approximately 10 mL of the ether solvent to be tested into a clean, dry glass-stoppered cylinder.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.
-
Observation: Stopper the cylinder, shake it vigorously for one minute, and then allow the phases to separate.
-
Interpretation: The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.
Methodology (Quantitative - Titration):
-
Sample Preparation: A known volume of the ether is mixed with a solution of potassium iodide in glacial acetic acid.
-
Reaction: Any peroxides present will oxidize the iodide to iodine.
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.
-
Calculation: The concentration of peroxides is calculated based on the volume of sodium thiosulfate solution used.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the mass fraction of a solvent that dissolves in water at a specific temperature.
Methodology:
-
Equilibration: An excess amount of the ether is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed until clear aqueous and organic phases are formed.
-
Analysis: A sample of the aqueous phase is carefully withdrawn and its composition is analyzed using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the dissolved ether.
Visualizing Workflows and Decision-Making
Graphviz diagrams are provided to illustrate a typical experimental workflow for solvent selection and a decision-making process based on the properties of CPME and DIPE.
Caption: Experimental workflow for solvent selection in drug design.
Caption: Decision tree for selecting between CPME and DIPE.
Conclusion
The comparative analysis reveals that cyclopentyl methyl ether (CPME) presents several distinct advantages over diisopropyl ether (DIPE) for applications in drug design and development. Its favorable safety profile, particularly its low propensity for peroxide formation, combined with a higher boiling point, greater stability, and better performance in aqueous workups, positions it as a more robust and environmentally friendly "green" solvent.[3][5][12] While DIPE has been historically used, its safety concerns and the lack of comprehensive toxicological data for regulatory purposes make it a less desirable choice in modern pharmaceutical manufacturing.[2][10] For researchers and drug development professionals, the adoption of solvents like CPME can lead to safer, more efficient, and more sustainable synthetic processes.
References
- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 3. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent | MDPI [mdpi.com]
- 8. The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of 2-Cyclopentyloxy-benzaldehyde and a Panel of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme targets of 2-Cyclopentyloxy-benzaldehyde, with a focus on its selectivity. Due to the limited availability of direct quantitative inhibitory data for this compound, this comparison leverages available information on its putative targets, Glycogen Synthase Kinase-3 (GSK-3) and Aldehyde Dehydrogenases (ALDHs), and presents experimental data for a range of alternative inhibitors for these enzyme families. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of benzaldehyde derivatives and related enzyme inhibitors.
Introduction to Potential Enzyme Targets
Glycogen Synthase Kinase-3 (GSK-3): A ubiquitously expressed serine/threonine kinase, GSK-3 is a key regulator in numerous signaling pathways, including insulin and Wnt signaling.[1] Its dysregulation has been implicated in a variety of diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers.[1] this compound has been reported to inhibit the activation of GSK-3, suggesting its potential as a modulator of GSK-3-mediated pathways.
Aldehyde Dehydrogenases (ALDHs): The ALDH superfamily comprises enzymes that are crucial for the detoxification of both endogenous and exogenous aldehydes.[2] Specific isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis, making them attractive therapeutic targets.[2] The benzaldehyde scaffold is a common feature in many known ALDH inhibitors.[2]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against GSK-3β and different ALDH isoforms. This data provides a benchmark for the potential efficacy and selectivity of novel inhibitors like this compound.
Table 1: Comparative IC50 Values for GSK-3β Inhibitors
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | GSK-3 | Data Not Available | - |
| Aloisine A | GSK-3α/β | Potent inhibitor | ATP-competitive |
| SB-216763 | GSK-3β | 0.034 | ATP-competitive |
| CHIR-99021 | GSK-3β | 0.0067 | ATP-competitive |
| Tideglusib | GSK-3β | 0.060 | Irreversible, non-ATP competitive |
| Kenpaullone | GSK-3β | 0.15 | ATP-competitive |
Table 2: Comparative IC50 Values for ALDH Inhibitors
| Compound | ALDH1A1 (µM) | ALDH1A3 (µM) | ALDH3A1 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| ABMM-15 (benzyloxybenzaldehyde derivative) | >10 | 0.23 | >10 |
| ABMM-16 (benzyloxybenzaldehyde derivative) | >10 | 1.29 | >10 |
| 3-bromo-4-(dipropylamino)benzaldehyde | 7.08 | 0.63 | 8.00 |
| 4-isopropoxybenzaldehyde | >200 | 0.26 | >200 |
| 4-(diethylamino)-3-nitrobenzaldehyde | >200 | >200 | 1.29 |
Experimental Protocols
In Vitro GSK-3β Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against GSK-3β by measuring ADP production.[1]
1. Reagent Preparation:
-
GSK-3β Enzyme Solution: Dilute recombinant human GSK-3β in a kinase assay buffer to a final concentration that produces a robust signal.
-
Test Compound Dilutions: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of test concentrations.
-
Substrate/ATP Mixture: Prepare a mixture of the GSK-3β substrate peptide and ATP in the kinase assay buffer.
2. Assay Procedure:
-
Add the serially diluted test compound or vehicle control to the wells of a white 96-well assay plate.
-
Add the diluted GSK-3β enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate/ATP mixture to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add a kinase detection reagent to convert the produced ADP to ATP, which generates a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all experimental values.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro ALDH Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the inhibition of ALDH activity by monitoring the production of NADH.[3][4]
1. Reagent Preparation:
-
ALDH Enzyme Solution: Prepare a working solution of the desired recombinant human ALDH isoform in assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).
-
Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
Cofactor Solution: Prepare a solution of NAD+ or NADP+ in the assay buffer.
-
Substrate Solution: Prepare a solution of the specific aldehyde substrate for the ALDH isoform being tested (e.g., benzaldehyde for ALDH3A1) in the assay buffer.
2. Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer, cofactor solution, and the test compound at various concentrations. Include a control with solvent only.
-
Add the ALDH enzyme to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature.
-
Initiate the reaction by adding the aldehyde substrate to each well.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the production of NADH.
3. Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control reaction.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involving GSK-3 and ALDH, as well as the general experimental workflows for assessing their inhibition.
Caption: GSK-3 Signaling Pathways.
Caption: ALDH Signaling Pathways.
Caption: Enzyme Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Inhibitory Effects of 2-Cyclopentyloxy-Anisole Derivatives: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the inhibitory effects of a series of synthesized 2-cyclopentyloxy-anisole derivatives, which are structurally related to 2-cyclopentyloxy-benzaldehyde. The presented data, extracted from a study on their antitumor and enzyme inhibitory activities, offers valuable insights into their potential as therapeutic agents. The most active compounds from the series were evaluated for their inhibitory activity against Cyclooxygenase-2 (COX-2), Phosphodiesterase 4B (PDE4B), and Tumor Necrosis Factor-alpha (TNF-α).[1]
Quantitative Inhibitory Activity
The inhibitory activities of the most potent 2-cyclopentyloxy-anisole derivatives against COX-2, PDE4B, and TNF-α were quantified and are summarized in the table below. These values, presented as IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by half), allow for a direct comparison of the potency of each analog.[1]
| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4a | TNF-α | 2.01 | Celecoxib | 6.44 |
| 4a | PDE4B | 5.62 | Roflumilast | 1.55 |
| 4b | COX-2 | 1.08 | Celecoxib | 0.68 |
| 7b | PDE4B | 5.65 | Roflumilast | 1.55 |
| 13 | TNF-α | 6.72 | Celecoxib | 6.44 |
| 13 | COX-2 | 1.88 | Celecoxib | 0.68 |
| 13 | PDE4B | 3.98 | Roflumilast | 1.55 |
Experimental Protocols
The following methodologies were employed to determine the inhibitory activities of the 2-cyclopentyloxy-anisole derivatives.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of the compounds to inhibit COX-2 was measured using a commercial enzyme immunoassay (EIA) kit. The assay determines the prostaglandin E2 (PGE2) levels produced by the enzyme. The inhibitory effect of the test compounds was calculated as the percentage of inhibition relative to a control sample without the inhibitor. The IC50 values were then determined from the dose-response curves. Celecoxib was used as a reference standard for this assay.[1]
Phosphodiesterase 4B (PDE4B) Inhibition Assay
A PDE4B assay kit was utilized to screen for inhibitors of this enzyme. The assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE4B. The inhibitory activity of the compounds was determined by measuring the reduction in cAMP hydrolysis. Roflumilast served as the reference inhibitor in this assay.[1]
Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay
The inhibitory effect on TNF-α production was assessed using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The concentration of TNF-α in the cell supernatant was measured by an enzyme-linked immunosorbent assay (ELISA). The IC50 values were calculated from the concentration-dependent inhibition of TNF-α production. Celecoxib was used as a reference compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 inflammatory pathway, which is a key target of some of the evaluated compounds, and a general workflow for screening enzyme inhibitors.
Caption: The COX-2 inflammatory pathway and the point of inhibition.
Caption: General workflow for determining enzyme inhibition.
References
Unveiling the Anti-Inflammatory Potential of 2-Cyclopentyloxy-benzaldehyde: A Comparative Analysis
While direct, peer-reviewed experimental data on the anti-inflammatory properties of 2-Cyclopentyloxy-benzaldehyde is not extensively available in the public domain, its proposed mechanism of action through the inhibition of Glycogen Synthase Kinase-3 (GSK-3) positions it as a noteworthy candidate for therapeutic development. This guide offers a comparative overview of its potential anti-inflammatory effects, contextualized against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone. The comparison is based on its putative mechanism and data from analogous experimental models.
Executive Summary
This compound is suggested to exert its anti-inflammatory effects by inhibiting Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in various cellular signaling pathways, including those governing inflammation. This mechanism contrasts with the cyclooxygenase (COX) inhibition of Indomethacin and the glucocorticoid receptor activation by Dexamethasone. While awaiting specific experimental validation for this compound, this guide provides a framework for its potential performance based on its theoretical mechanism.
Comparative Analysis of Anti-Inflammatory Agents
| Feature | This compound (Putative) | Indomethacin | Dexamethasone |
| Primary Mechanism | Inhibition of Glycogen Synthase Kinase-3 (GSK-3) | Inhibition of Cyclooxygenase (COX-1 & COX-2) enzymes | Activation of glucocorticoid receptors |
| Effect on Pro-inflammatory Mediators | Potential reduction of TNF-α, IL-6, IL-1β | Reduction of prostaglandins | Broad suppression of multiple cytokines and inflammatory mediators, including TNF-α, IL-6, and COX-2 |
| Signaling Pathway Modulation | Attenuation of NF-κB signaling, activation of β-catenin pathway, induction of IL-10 | Inhibition of prostaglandin synthesis pathway | Inhibition of NF-κB and AP-1 transcription factors |
Detailed Experimental Protocols
To rigorously validate the anti-inflammatory properties of this compound, standardized and widely accepted preclinical models are essential. Below are detailed protocols for two key assays.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This model assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into control, standard (Indomethacin), and test groups (various doses of this compound).
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Markers: The levels of inflammatory mediators such as Nitric Oxide (NO), TNF-α, IL-6, and COX-2 in the cell culture supernatant or cell lysates are quantified using appropriate methods (e.g., Griess assay, ELISA, Western blotting).
-
Data Analysis: The percentage inhibition of each inflammatory marker is calculated for each treatment group relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Putative anti-inflammatory signaling pathway.
Caption: In vivo experimental workflow.
In Vitro Profile of 2-Cyclopentyloxy-benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro activities of 2-Cyclopentyloxy-benzaldehyde. Due to the limited publicly available experimental data for this specific compound, this document leverages findings from structurally related benzaldehyde derivatives and established inhibitors of relevant biological targets to offer a predictive comparison. The information herein is intended to support hypothesis generation and guide future experimental design.
Anti-Inflammatory Activity
Benzaldehyde and its derivatives are recognized for their anti-inflammatory properties.[1] While direct in vitro anti-inflammatory data for this compound is not currently available, studies on other benzaldehyde derivatives provide insights into its potential mechanisms and efficacy. A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Comparative Data for Benzaldehyde Derivatives in LPS-Stimulated RAW264.7 Cells
The following table summarizes the reported anti-inflammatory effects of various benzaldehyde derivatives, which can serve as a benchmark for estimating the potential activity of this compound.
| Compound/Extract | Assay | Endpoint | Result (IC₅₀ or % Inhibition) | Reference |
| This compound | - | - | Data not available | - |
| Flavoglaucin | Nitric Oxide (NO) Production | Inhibition | ~10 µM | [2][3] |
| Isotetrahydro-auroglaucin | Nitric Oxide (NO) Production | Inhibition | ~15 µM | [2][3] |
| Sinapaldehyde | Nitric Oxide (NO) Production | 93% inhibition at 100 µM | [4] | |
| Lom-Am-Ma-Pruek remedy extract | Nitric Oxide (NO) Production | IC₅₀: 24.90 µg/mL | [5] | |
| Lom-Am-Ma-Pruek remedy extract | Prostaglandin E₂ (PGE₂) Production | IC₅₀: 4.77 µg/mL | [5] | |
| Lom-Am-Ma-Pruek remedy extract | Tumor Necrosis Factor-α (TNF-α) Release | IC₅₀: 35.01 µg/mL | [5] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a general method for evaluating the anti-inflammatory effects of a test compound on LPS-stimulated RAW264.7 macrophage cells.
1. Cell Culture and Treatment:
-
RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.[4]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5] The absorbance is read at 570 nm.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][6]
4. Data Analysis:
-
The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways in Anti-Inflammatory Action
Benzaldehyde derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[7] The diagram below illustrates a potential mechanism.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Some sources suggest that this compound may act as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases, including neurodegenerative disorders and diabetes.[1][3] While direct experimental data is lacking for this specific compound, a comparison with known GSK-3 inhibitors can provide a reference for its potential potency.
Comparative Data for Known GSK-3 Inhibitors
| Compound | GSK-3β IC₅₀ | Reference |
| This compound | Data not available | - |
| Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide derivative) | 70 nM | [8] |
| SB-216763 | 34 nM | [9] |
| CHIR-99021 | 6.7 nM | [9] |
| Tideglusib | 60 nM | [9] |
Experimental Protocol: In Vitro GSK-3β Kinase Assay
A common method to determine the inhibitory activity of a compound against GSK-3β is through a kinase activity assay.
1. Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
2. Assay Procedure:
-
The GSK-3β enzyme, substrate, and test compound at various concentrations are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).[9]
-
The reaction is stopped, and the amount of ADP produced (which is proportional to enzyme activity) is measured using a detection reagent and a luminometer.
3. Data Analysis:
-
The percentage of GSK-3β inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value is determined from the dose-response curve.
GSK-3 Signaling Pathway
The diagram below illustrates the central role of GSK-3 in a simplified signaling pathway.
Antiviral Activity
The potential for this compound to inhibit viral replication, including against HIV, has been suggested. While specific data is unavailable, this section provides a general protocol for assessing in vitro antiviral activity.
Comparative Data for Antiviral Compounds
| Compound | Virus | Assay | EC₅₀/IC₅₀ | Reference |
| This compound | - | - | Data not available | - |
| NBD-14204 | HIV-1 | Pseudovirus Neutralization | 0.47 µM | [10] |
| NBD-14208 | HIV-1 | Pseudovirus Neutralization | 3 µM | [10] |
| Lenacapavir | HIV-2 | Single-cycle infection | Low-nanomolar | [11] |
Experimental Protocol: In Vitro Anti-HIV Assay (Pseudovirus Neutralization)
This assay measures the ability of a compound to inhibit the entry of HIV into target cells.
1. Cell and Virus Preparation:
-
Target cells (e.g., TZM-bl cells, which express HIV receptors and contain a luciferase reporter gene under the control of the HIV-1 LTR) are cultured and seeded in 96-well plates.
-
Pseudoviruses expressing the HIV envelope protein are prepared.
2. Neutralization Assay:
-
The test compound is serially diluted and pre-incubated with the pseudovirus for 1 hour at 37°C.
-
The virus-compound mixture is then added to the target cells.
3. Measurement of Viral Entry:
-
After 48-72 hours of incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of viral entry.
4. Data Analysis:
-
The percentage of neutralization is calculated for each compound concentration relative to the virus-only control.
-
The IC₅₀ value (the concentration at which 50% of viral entry is inhibited) is determined.
Experimental Workflow
The following diagram outlines the workflow for a typical in vitro antiviral screening assay.
Disclaimer: This document is intended for informational purposes only and is based on a predictive analysis of existing scientific literature on related compounds. The absence of direct experimental data for this compound means that its actual in vitro activities may differ from the predictions presented here. Further experimental validation is required to confirm these potential biological effects.
References
- 1. Design of glycogen synthase kinase-3 inhibitors: an overview on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of glycogen synthase kinase-3 inhibitors with a selective sting for glycogen synthase kinase-3α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells | MDPI [mdpi.com]
- 7. Subtly Modulating Glycogen Synthase Kinase 3 β: Allosteric Inhibitor Development and Their Potential for the Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Cyclopentyloxy-benzaldehyde and Other Aldehyde Dehydrogenase (ALDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2-Cyclopentyloxy-benzaldehyde's potential as an aldehyde dehydrogenase (ALDH) inhibitor, contextualized with the performance of other known ALDH inhibitors. Due to the limited publicly available data on the direct ALDH inhibitory activity of this compound, this analysis leverages experimental data from structurally analogous benzyloxybenzaldehyde derivatives to project its potential efficacy and selectivity.
Introduction to Aldehyde Dehydrogenases (ALDH)
The aldehyde dehydrogenase (ALDH) superfamily comprises a group of enzymes essential for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] These enzymes play a critical role in various physiological processes, including retinoic acid signaling, detoxification, and cellular homeostasis.[2] Dysregulation of ALDH activity has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making ALDH isoforms attractive therapeutic targets.[1]
Performance Comparison of ALDH Inhibitors
This section presents a quantitative comparison of the inhibitory potency of various compounds against different ALDH isoforms. The data for this compound is extrapolated from its close structural analogs, the benzyloxybenzaldehyde derivatives.
| Inhibitor | Target ALDH Isoform(s) | IC50 (µM) | Mechanism of Action | Reference |
| This compound (Projected) | ALDH1A3 (projected) | ~0.2 - 1.3 | Competitive (projected) | Inferred from[3] |
| ABMM-15 (benzyloxybenzaldehyde derivative) | ALDH1A3 | 0.23 | Competitive | [3][4] |
| ABMM-16 (benzyloxybenzaldehyde derivative) | ALDH1A3 | 1.29 | Competitive | [3][4] |
| Disulfiram | ALDH1, ALDH2 | 3.4 (for ALDH2) | Irreversible | [5][6] |
| NCT-501 | ALDH1A1 | 0.04 | Selective | [7][8] |
| Daidzin | ALDH2 | ~0.08 | Reversible, Competitive | [6] |
| CVT-10216 | ALDH2 | ~0.03 | Potent | [6] |
| CM026 | ALDH1A1 | 0.80 | Selective | [9] |
| CM037 | ALDH1A1 | 4.6 | Selective, Competitive | [9] |
| Psoralen Derivative (Compound 2) | ALDH1/2 family | 0.11 (for ALDH2) | Competitive vs. NAD+ | [5] |
| Coumarin Derivative (Compound 4) | ALDH2 | 1.5 | Selective | [5] |
Note: The inhibitory activity of this compound is projected based on the performance of benzyloxybenzaldehyde derivatives ABMM-15 and ABMM-16, which share a similar structural scaffold.[3][4] Further experimental validation is required to determine the precise IC50 value for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of ALDH inhibitors.
ALDH Inhibition Assay (Fluorometric)
This assay is adapted from the protocol used for the evaluation of benzyloxybenzaldehyde derivatives.[10]
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0
-
NAD+ (cofactor)
-
Aldehyde substrate (e.g., hexanal)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the ALDH enzyme, NAD+, and assay buffer in the wells of the microplate.
-
Add the test compound at various concentrations to the respective wells. A DMSO control should be included.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time, which corresponds to the production of NADH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay is used to assess the ability of an inhibitor to penetrate cells and inhibit intracellular ALDH activity.
Materials:
-
Cancer cell line with known ALDH expression (e.g., A549)
-
ALDEFLUOR™ Assay Kit (Stemcell Technologies)
-
Test compound
-
DEAB (N,N-diethylaminobenzaldehyde), a known ALDH inhibitor (as a control)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer.
-
Treat the cells with the test compound at various concentrations for a predetermined time. Include a vehicle control and a DEAB-treated control.
-
Add the activated ALDEFLUOR™ substrate (BAAA, BODIPY®-aminoacetaldehyde) to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel.
-
The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.
-
Quantify the reduction in the percentage of ALDH-positive cells in the presence of the test compound to determine its cellular efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: ALDH1A3-mediated retinoic acid signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for screening and characterizing ALDH inhibitors.
Conclusion
While direct experimental evidence for the ALDH inhibitory activity of this compound is currently lacking, the data from its close structural analogs, the benzyloxybenzaldehyde derivatives, suggest its potential as a potent and selective inhibitor of ALDH1A3.[3][4] The benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of novel ALDH1A3 inhibitors.[3] Further investigation, including in vitro enzymatic assays and cell-based studies, is necessary to fully elucidate the inhibitory profile of this compound and its therapeutic potential. This comparative guide provides a framework for such future studies, offering established protocols and a benchmark against other known ALDH inhibitors.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Cyclopentyloxy-benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Cyclopentyloxy-benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is crucial to be aware of its specific hazards. This substance is a combustible liquid and poses several health risks.
Key Hazards:
-
Combustible Liquid: Can form explosive mixtures with air upon intense heating.[1]
-
Health Hazards: Causes skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
Always consult the Safety Data Sheet (SDS) for this compound before initiating any disposal procedures.[2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Face shield if there is a splash risk. | To protect against splashes and vapors causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing to prevent skin contact. | To prevent skin irritation from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator. | To avoid inhalation of harmful vapors.[1] |
Operational Disposal Plan: Step-by-Step Protocol
The primary disposal method for this compound is to consign it to an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Minimization
Whenever possible, minimize the generation of waste.
-
Order the smallest practical quantity of the chemical for your research needs.
-
Keep a detailed inventory to avoid purchasing duplicates.
-
If feasible and permitted, share surplus chemicals with other laboratories.
Step 2: Waste Collection and Segregation
Proper collection and segregation are critical to prevent dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled, and compatible waste container. Glass or chemically inert plastic containers with a tightly fitting screw cap are recommended.[4][5] The original product container can be reused for waste collection.[6]
-
Incompatibility: Do not mix this compound waste with other chemicals, especially incompatible ones such as strong oxidizing agents, reducing agents, or bases.[7]
-
Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[4][8]
Step 3: Waste Storage (Satellite Accumulation Area)
Store the collected waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8] This can be a designated area on a benchtop or within a chemical fume hood.[8]
-
Secondary Containment: Place the hazardous waste container in a secondary containment bin or tray to prevent spills from spreading in case of a leak.[4][9]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[5][8] Do not overfill the container; leave at least one inch of headspace for vapor expansion.[8]
Step 4: Spill and Contaminated Material Management
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like sawdust.[2]
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The contaminated absorbent material and any contaminated PPE must be disposed of as hazardous waste.
Contaminated labware, such as glassware, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After thorough cleaning, the glassware can be disposed of in the regular trash, provided the label is defaced.[6]
Step 5: Arranging for Final Disposal
-
Contact EHS: When the waste container is nearly full or has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][8][11]
-
Documentation: Complete any required waste pickup forms or tags provided by your EHS department.
-
Professional Disposal: The EHS department will arrange for the transport and disposal of the hazardous waste at a licensed and approved facility, likely through incineration or another appropriate treatment method.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. chemos.de [chemos.de]
Personal protective equipment for handling 2-Cyclopentyloxy-benzaldehyde
Essential Safety and Handling Guide for 2-Cyclopentyloxy-benzaldehyde
This document provides immediate, essential safety and logistical information for the handling of this compound (CAS No: 145742-38-7). The following procedures and data are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.
Hazard Identification and Safety Data Summary
This compound is classified as an irritant and is harmful if swallowed.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Statements: H302, H315, H319, H335.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram: GHS07 (Exclamation Mark).
| Property | Value |
| CAS Number | 145742-38-7[2][3] |
| Molecular Formula | C₁₂H₁₄O₂[2][3] |
| Molecular Weight | 190.24 g/mol [2][3] |
| Hazard Class | Acute toxicity, Oral (Category 4)[1] |
| Appearance | Light beige clear liquid[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for handling this chemical. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] The minimum required PPE is outlined below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. A face shield should be worn where there is a risk of splashing.[1] | Protects against eye irritation or serious eye damage from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[1][5][6] | Prevents skin contact and irritation. Use proper glove removal technique to avoid contamination.[1] |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron or a complete suit may be required for larger quantities.[1][7] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If risk assessment shows air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[1] | Prevents respiratory tract irritation from vapors or mists. |
Operational and Disposal Plans
Adherence to a strict operational plan is essential for safe handling and disposal.
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, such as a chemical fume hood.[8][9] Keep the container tightly closed when not in use.[5][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing vapors or mist.[1] Do not eat, drink, or smoke in the handling area.[10][12]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water upon completion of work.[1] Decontaminate the work area and any used equipment.
Emergency and Spill Management
-
Spill Cleanup: In case of a spill, use personal protective equipment as indicated for handling.[1] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1] Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
First Aid:
-
If Swallowed: Rinse mouth and call a doctor.[12]
-
In Case of Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Disposal Plan
Chemical waste must be managed in accordance with all applicable institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and absorbent materials, in a designated and clearly labeled waste container.
-
Container Management: The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a designated, safe location.
-
Disposal: Dispose of the chemical waste through a licensed chemical waste disposal service.[8][9] Do not dispose of it down the drain or into the environment.[8]
Process Visualization
The following workflow diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.fr [fishersci.fr]
- 12. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
